Product packaging for Astressin(Cat. No.:)

Astressin

Cat. No.: B1632008
M. Wt: 3563.2 g/mol
InChI Key: HPYIIXJJVYSMCV-MGDXKYBTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Astressin is a 30-membered homodetic cyclic peptide comprising the sequence D-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Nle-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Glu-Ala-His-Lys-Asn-Arg-Lys-Leu-Nle-Glu-Ile-Ile-NH2 cyclised by an amide bridge, formed by condensation of the side-chain carboxy group of the Glu residue at position 19 and the side-chain amino group of the Lys residue at position 22. It has a role as a corticotropin-releasing factor receptor antagonist and a neuroprotective agent. It is a homodetic cyclic peptide and a polypeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C161H269N49O42 B1632008 Astressin

Properties

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYIIXJJVYSMCV-MGDXKYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C161H269N49O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3563.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Astressin: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of Astressin, a potent peptide antagonist of corticotropin-releasing factor (CRF) receptors. It details the discovery and development of this compound, its chemical synthesis, and the key experimental protocols used for its characterization. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of stress-related disorders and peptide-based therapeutics.

Introduction: The Discovery of a Potent CRF Antagonist

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in the body's response to stress.[1] It is the principal mediator of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the release of glucocorticoids.[1][2] Dysregulation of the CRF system has been implicated in a variety of stress-related pathologies, including anxiety, depression, and irritable bowel syndrome, making it a key target for therapeutic intervention.

The quest for potent and selective CRF receptor antagonists led to the development of this compound by Jean Rivier and colleagues at the Salk Institute.[3] this compound is a structurally constrained analog of the C-terminal fragment of human/rat CRF (h/rCRF(12-41)).[3] Its design incorporates a lactam bridge between glutamic acid at position 30 and lysine at position 33, which enhances its potency and stability.[3] this compound acts as a non-selective antagonist with high affinity for both CRF receptor type 1 (CRF1) and type 2 (CRF2).[4][5]

Quantitative Pharmacological Data

The binding affinities of this compound and its key analogs for CRF receptors have been determined through various in vitro assays. A summary of this quantitative data is presented in Table 1.

Compound CRF1 Receptor (Ki, nM) CRF2α Receptor (Ki, nM) CRF2β Receptor (Ki, nM) CRF2 Receptor (IC50, nM)
This compound 21.51
This compound 2B > 5001.3

Table 1: Binding Affinities of this compound and this compound 2B for CRF Receptors.[4][5]

Synthesis of this compound: A Detailed Protocol

This compound is synthesized using solid-phase peptide synthesis (SPPS), a robust and widely used method for producing peptides. An optimized strategy for this compound synthesis involves Fmoc/allyl/tert-butyl chemistry with on-resin lactamization.[6]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a Rink-amide MBHA resin.

Materials:

  • Rink-amide MBHA resin

  • Fmoc-protected amino acids

  • Allyl-protected glutamic acid (Fmoc-Glu(OAll)-OH) and lysine (Fmoc-Lys(Alloc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation reagent: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in NMP (N-Methyl-2-pyrrolidone)

  • Allyl deprotection reagent: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) in a solution of CHCl3/AcOH/NMM (N-methylmorpholine) (37:2:1)

  • Lactamization reagents: HBTU/HOBt/DIEA in DMF (Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, dithiothreitol)

  • Solvents: DMF, DCM (Dichloromethane), NMP, Ether

Procedure:

  • Resin Swelling: Swell the Rink-amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt and DIEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in NMP.

  • Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence, using Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH at positions 30 and 33, respectively.

  • On-Resin Allyl Deprotection: After assembling the linear peptide, remove the allyl protecting groups from Glu30 and Lys33 by treating the resin with Pd(PPh3)4.

  • On-Resin Lactamization: Induce the formation of the lactam bridge between the side chains of Glu30 and Lys33 using HBTU/HOBt and DIEA in DMF.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_synthesis This compound Synthesis Workflow Resin Swelling Resin Swelling First Amino Acid Coupling First Amino Acid Coupling Resin Swelling->First Amino Acid Coupling DMF Fmoc Deprotection Fmoc Deprotection First Amino Acid Coupling->Fmoc Deprotection HBTU/HOBt/DIEA Chain Elongation Chain Elongation Fmoc Deprotection->Chain Elongation 20% Piperidine On-Resin Allyl Deprotection On-Resin Allyl Deprotection Chain Elongation->On-Resin Allyl Deprotection Repeat Coupling/ Deprotection On-Resin Lactamization On-Resin Lactamization On-Resin Allyl Deprotection->On-Resin Lactamization Pd(PPh3)4 Final Fmoc Deprotection Final Fmoc Deprotection On-Resin Lactamization->Final Fmoc Deprotection HBTU/HOBt/DIEA Cleavage and Deprotection Cleavage and Deprotection Final Fmoc Deprotection->Cleavage and Deprotection 20% Piperidine Purification Purification Cleavage and Deprotection->Purification TFA Cocktail

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of this compound.

Characterization of this compound's Biological Activity

CRF Receptor Binding Assay

This assay is used to determine the affinity of this compound for CRF receptors.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing either CRF1 or CRF2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand Binding: Incubate the cell membranes with a radiolabeled CRF analog (e.g., [125I]-Tyr0-Sauvagine) and varying concentrations of this compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Inhibition of ACTH Secretion

This assay assesses the ability of this compound to block the physiological effects of CRF in a living organism.

Experimental Protocol:

Animals: Adrenalectomized male rats are often used to eliminate the negative feedback of endogenous corticosteroids on ACTH secretion.

Procedure:

  • Cannulation: Implant an indwelling catheter into the jugular vein of the rats for blood sampling and drug administration.

  • Acclimation: Allow the animals to recover from surgery for at least 48 hours.

  • This compound Administration: Administer this compound intravenously at various doses.

  • CRF Challenge: After a predetermined time, administer a bolus of CRF to stimulate ACTH secretion.

  • Blood Sampling: Collect blood samples at various time points before and after the CRF challenge.

  • ACTH Measurement: Measure plasma ACTH concentrations using a specific radioimmunoassay (RIA) or ELISA.

  • Data Analysis: Compare the ACTH response to CRF in this compound-treated animals to that in vehicle-treated controls to determine the inhibitory effect of this compound.

G cluster_acth In Vivo ACTH Secretion Assay Adrenalectomized Rat Adrenalectomized Rat Jugular Vein Cannulation Jugular Vein Cannulation Adrenalectomized Rat->Jugular Vein Cannulation Recovery Period Recovery Period Jugular Vein Cannulation->Recovery Period This compound Administration (i.v.) This compound Administration (i.v.) Recovery Period->this compound Administration (i.v.) CRF Challenge (i.v.) CRF Challenge (i.v.) This compound Administration (i.v.)->CRF Challenge (i.v.) Blood Sampling Blood Sampling CRF Challenge (i.v.)->Blood Sampling ACTH Measurement (RIA/ELISA) ACTH Measurement (RIA/ELISA) Blood Sampling->ACTH Measurement (RIA/ELISA) Data Analysis Data Analysis ACTH Measurement (RIA/ELISA)->Data Analysis

Caption: Workflow for the in vivo assessment of this compound's inhibitory effect on ACTH secretion.

Mechanism of Action: Antagonism of the CRF Signaling Pathway

This compound exerts its effects by competitively binding to CRF receptors, thereby blocking the downstream signaling cascades initiated by endogenous CRF and related peptides.[1] The CRF signaling pathway is a classic example of a G-protein coupled receptor (GPCR) cascade.

Upon binding of CRF to its receptors (CRF1 or CRF2), the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins.[1] This activation triggers two primary signaling pathways:

  • Adenylate Cyclase/Protein Kinase A (PKA) Pathway: The activated Gαs subunit stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[1] Elevated cAMP levels then activate PKA, which phosphorylates various downstream targets, ultimately leading to cellular responses such as the synthesis and release of adrenocorticotropic hormone (ACTH) from the anterior pituitary.[1]

  • Phospholipase C/Protein Kinase C (PKC) Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates PKC, leading to a cascade of phosphorylation events and cellular responses.[1]

By blocking the initial binding of CRF to its receptors, this compound effectively inhibits the activation of these downstream signaling pathways.

G cluster_pathway CRF Signaling Pathway and this compound Inhibition CRF CRF CRFR CRF Receptor (CRF1/CRF2) CRF->CRFR This compound This compound This compound->CRFR G_alpha_s Gαs CRFR->G_alpha_s G_alpha_q Gαq CRFR->G_alpha_q AC Adenylate Cyclase G_alpha_s->AC Activates PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH Release) PKA->Cellular_Response Leads to Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to

Caption: The CRF signaling pathway and the inhibitory action of this compound.

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the CRF system. Its potent and broad-spectrum antagonist activity at CRF receptors has enabled researchers to investigate the involvement of CRF in a wide range of stress-related processes. The development of this compound and its analogs, such as the CRF2-selective this compound 2B, has further refined our understanding of the distinct roles of the different CRF receptor subtypes.

Future research will likely focus on the development of novel this compound-based peptides with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. Furthermore, the use of this compound and its derivatives in preclinical models of stress-related disorders will continue to be crucial for the validation of the CRF system as a therapeutic target and for the development of new treatments for these debilitating conditions.

References

The Pharmacological Profile of Astressin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Astressin, a potent, non-selective peptide antagonist of corticotropin-releasing factor (CRF) receptors. This document summarizes its binding affinity, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Pharmacological Profile and Binding Affinity

This compound is a synthetic peptide analog of CRF that acts as a competitive antagonist at both CRF receptor subtypes, CRF1 and CRF2.[1] It exhibits high binding affinity for these receptors, effectively blocking the actions of endogenous CRF and related urocortins.

Quantitative Data Summary

The binding affinities and inhibitory concentrations of this compound and its analogs are summarized in the tables below. These values highlight the potency and receptor interaction of these compounds.

Table 1: Binding Affinity (Ki) of this compound and Related Peptides for CRF Receptors

CompoundCRF1 Receptor Ki (nM)CRF2 Receptor Ki (nM)Selectivity
This compound2.0[1]1.5 (CRF2α), 1.0 (CRF2β)Non-selective
This compound-B--Non-selective
Astressin2-B> 500[2]1.3[2]CRF2 Selective
Stressin11.7[1]222[1]CRF1 Selective

Table 2: In Vitro and In Vivo Potency of this compound

AssayParameterValueSpecies
CRF-stimulated ACTH Release (in vitro)IC50Potent, ~30x more than [DPhe12,Nle21,38]r/hCRF(12–41)[1]Rat
CRF-induced Gastric Emptying Inhibition (in vivo)Effective Dose1, 3, and 10 µg (i.c.) dose-dependently prevented inhibition[3]Rat
Stress-induced Gastric Emptying Inhibition (in vivo)Effective Dose1, 3, and 10 µg (i.c.) prevented ileus[3]Rat
CRF-stimulated Fecal Pellet Output (in vivo)Effective Dose3 and 10 µg (i.c.v.) blocked stimulation[3]Rat

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay for CRF Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for CRF1 and CRF2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human CRF1 or CRF2α receptors.

  • Radioligand: [¹²⁵I]-Tyr⁰-sauvagine.[4]

  • This compound (or other competing ligands).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.5% BSA, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a final volume of 200 µL of Binding Buffer, combine:

    • 50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • 50 µL of [¹²⁵I]-Tyr⁰-sauvagine (at a final concentration near its Kd, e.g., 100-300 pM).[4]

    • 50 µL of varying concentrations of this compound (for competition binding) or buffer (for total binding).

    • For non-specific binding, add a high concentration of unlabeled CRF (e.g., 1 µM).

  • Incubate at room temperature for 2 hours to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

In Vitro ACTH Release Assay

This assay measures the ability of this compound to inhibit CRF-stimulated ACTH secretion from primary rat pituitary cells.[1]

Materials:

  • Primary cultures of rat anterior pituitary cells.

  • CRF (rat/human).

  • This compound.

  • Culture medium (e.g., DMEM with 10% fetal bovine serum).

  • Assay Buffer (e.g., DMEM containing 0.1% BSA).

  • ACTH ELISA kit or radioimmunoassay (RIA) kit.

Procedure:

  • Cell Culture: Culture dispersed rat anterior pituitary cells in 24-well plates until they form a confluent monolayer.

  • Pre-incubation: Wash the cells with Assay Buffer and pre-incubate with varying concentrations of this compound for 30 minutes at 37°C.

  • Stimulation: Add a submaximal concentration of CRF (e.g., 1 nM) to the wells and incubate for 3 hours at 37°C.

  • Sample Collection: Collect the culture medium from each well.

  • ACTH Measurement: Determine the concentration of ACTH in the collected medium using an ELISA or RIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of CRF-stimulated ACTH release against the concentration of this compound to determine the IC50 value.

In Vivo Gastric Emptying Assay in Rats

This protocol assesses the in vivo efficacy of this compound in blocking CRF-induced inhibition of gastric emptying using the phenol red method.[3][5][6]

Materials:

  • Male Sprague-Dawley rats with intracisternal (i.c.) or intracerebroventricular (i.c.v.) cannulae.

  • CRF.

  • This compound.

  • Test Meal: 1.5% methylcellulose in water containing 0.05% phenol red as a non-absorbable marker.

  • 0.1 N NaOH.

  • Spectrophotometer.

Procedure:

  • Fasting: Fast the rats overnight (18-24 hours) with free access to water.

  • Drug Administration: Administer this compound or vehicle (saline) via the i.c. or i.c.v. cannula. After a short interval (e.g., 15 minutes), administer CRF or vehicle.

  • Test Meal Administration: 15 minutes after the second injection, administer 1.5 mL of the phenol red test meal orally via gavage.

  • Gastric Emptying Period: Euthanize the rats by CO₂ asphyxiation at a fixed time point after the meal (e.g., 20 minutes).

  • Sample Collection: Clamp the pylorus and cardia of the stomach and carefully remove it.

  • Phenol Red Extraction: Homogenize the stomach in 100 mL of 0.1 N NaOH to extract the phenol red. Let the homogenate settle for 1 hour.

  • Quantification: Take an aliquot of the supernatant, centrifuge, and measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

  • Data Analysis: Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the total amount administered. Gastric emptying is calculated as: Gastric Emptying (%) = 100 - (% Phenol Red Recovered)

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflows for its characterization.

CRF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CRF CRF/Urocortin CRFR CRF1/CRF2 Receptor CRF->CRFR Binds & Activates This compound This compound This compound->CRFR Binds & Blocks Gs Gs CRFR->Gs Activates Gq Gq CRFR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ACTH Secretion) PKA->Response PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC DAG->PKC Activates PKC->Response Ca->Response

CRF Receptor Signaling Pathways

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki for CRF1/CRF2) Signaling Cell-Based Signaling Assays (e.g., cAMP accumulation) Binding->Signaling Confirm functional antagonism Functional In Vitro Functional Assay (e.g., ACTH Release, Determine IC50) Signaling->Functional PK Pharmacokinetic Studies (Determine bioavailability, half-life) Functional->PK Proceed if potent in vitro PD Pharmacodynamic Studies (e.g., Gastric Emptying, ACTH Secretion) PK->PD Behavior Behavioral Models (e.g., Elevated Plus Maze) PD->Behavior Assess central effects Start This compound (Test Compound) Start->Binding

Experimental Workflow for this compound

Logical_Relationship This compound This compound CRFR_Antagonism CRF1/CRF2 Receptor Antagonism This compound->CRFR_Antagonism is a Block_CRF_Binding Blocks Binding of CRF/Urocortins CRFR_Antagonism->Block_CRF_Binding leads to Inhibit_Signaling Inhibits Downstream Signaling Block_CRF_Binding->Inhibit_Signaling results in Physiological_Effects Physiological Effects Inhibit_Signaling->Physiological_Effects causes

Logical Relationship of this compound's Action

References

The Modulatory Role of Astressin on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system orchestrating the body's response to stress. Its dysregulation is implicated in a multitude of stress-related disorders. Corticotropin-releasing factor (CRF) is the principal initiator of the HPA cascade. Astressin, a potent and non-selective peptide antagonist of CRF receptors, has emerged as a pivotal tool for investigating the physiological and pathophysiological roles of the CRF system. This technical guide provides an in-depth analysis of this compound's effects on the HPA axis, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development.

Introduction: The HPA Axis and the Role of CRF

The HPA axis is a complex network involving the hypothalamus, the anterior pituitary gland, and the adrenal cortex. In response to stress, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing factor (CRF). CRF travels through the hypophyseal portal system to the anterior pituitary, where it binds to CRF type 1 receptors (CRF1) on corticotroph cells. This binding stimulates the synthesis and secretion of adrenocorticotropic hormone (ACTH) into the systemic circulation. ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents. Glucocorticoids exert widespread effects on metabolism, immune function, and behavior, and also participate in a negative feedback loop to inhibit CRF and ACTH secretion, thus regulating the stress response.

Dysregulation of the HPA axis, often characterized by hypersecretion of CRF, is a hallmark of several psychiatric and metabolic disorders. Consequently, antagonizing CRF receptors presents a promising therapeutic strategy. This compound is a potent synthetic peptide antagonist of both CRF1 and CRF2 receptors, with a high affinity for CRF1 receptors, making it an invaluable tool for dissecting the roles of CRF in HPA axis function.[1]

Quantitative Effects of this compound on HPA Axis Hormones

This compound effectively attenuates the HPA axis response to various stimuli by blocking the action of CRF at its receptors. This section summarizes the available quantitative data on the effects of this compound on ACTH and corticosterone levels in rats.

Inhibition of CRF-Induced ACTH Secretion

This compound potently blocks the stimulatory effect of exogenously administered CRF on ACTH release. The following table presents data extracted from a study in intact male rats, demonstrating the complete prevention of CRF-induced increases in plasma ACTH concentrations by a single dose of this compound.[2]

Treatment GroupIntegrated Plasma ACTH (pg/h/mL ± SEM)
Vehicle14 ± 13
This compound (3 mg/kg)3 ± 3
CRF (0.9 nmol/kg)429 ± 41
This compound (3 mg/kg) + CRF (0.9 nmol/kg)26 ± 11

Data extracted and compiled from a graphical representation in the cited literature. Values represent the mean ± Standard Error of the Mean (SEM) for four to six rats per group over a 120-minute test period.[2]

Effects of this compound on Basal and Stress-Induced HPA Axis Activity

While specific tabular data on the dose-dependent effects of this compound on both basal and stress-induced corticosterone is limited in the reviewed literature, studies consistently report its efficacy in reducing HPA axis activity. In adrenalectomized rats, low intravenous doses of this compound (30 µg/kg and 100 µg/kg) produce a significant decrease in ACTH levels at 45 and 90 minutes, respectively.[1] Furthermore, this compound analogues have been shown to provide long-lasting inhibition of ACTH secretion in adrenalectomized rats, with some compounds demonstrating efficacy for over 4 hours at a dose of 25 µ g/rat .[3]

Experimental Protocols

This section details the methodologies for key in vivo and in vitro experiments used to characterize the effects of this compound on the HPA axis.

In Vivo Assessment of this compound on the HPA Axis in Rats

This protocol describes the procedure for evaluating the in vivo efficacy of this compound in blocking CRF-induced ACTH and corticosterone release in rats.

3.1.1. Animal Model and Preparation:

  • Species: Adult male Sprague-Dawley or Wistar rats (250-300g).

  • Housing: Animals are housed in a temperature- and light-controlled environment (12:12 h light-dark cycle) with ad libitum access to food and water.

  • Surgical Preparation (for intravenous administration): For studies requiring frequent blood sampling, rats are anesthetized and a chronic indwelling catheter is implanted in the jugular vein several days prior to the experiment to allow for stress-free blood collection.

3.1.2. Drug Preparation and Administration:

  • This compound: Lyophilized this compound is reconstituted in sterile saline or another appropriate vehicle.

  • CRF: Lyophilized rat/human CRF is reconstituted in sterile saline.

  • Administration:

    • Intravenous (IV): this compound or vehicle is administered via the jugular vein catheter, typically 1-5 minutes prior to the administration of CRF.

    • Intracerebroventricular (ICV): For central administration studies, rats are stereotaxically implanted with a guide cannula aimed at a lateral ventricle. This compound is then infused directly into the cerebrospinal fluid.

3.1.3. Experimental Procedure:

  • Acclimate the rat to the experimental setting to minimize handling stress.

  • Collect a baseline blood sample (t=0) via the jugular catheter.

  • Administer this compound (e.g., 3 mg/kg, IV) or vehicle.

  • After a short interval (e.g., 1 minute), administer CRF (e.g., 0.9 nmol/kg, IV) or vehicle.

  • Collect subsequent blood samples at various time points (e.g., 10, 20, 30, 60, 90, and 120 minutes) post-CRF administration.

  • Centrifuge blood samples to separate plasma and store at -80°C until hormone analysis.

3.1.4. Hormone Analysis:

  • Plasma ACTH and corticosterone concentrations are determined using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

In Vitro CRF-Induced ACTH Release Assay

This protocol outlines an in vitro method to assess the direct inhibitory effect of this compound on CRF-stimulated ACTH secretion from primary pituitary cells.

3.2.1. Primary Pituitary Cell Culture:

  • Anterior pituitary glands are dissected from rats and enzymatically dispersed to obtain a single-cell suspension.

  • Cells are plated in culture wells and maintained in a suitable culture medium for 48-72 hours to allow for attachment and recovery.

3.2.2. Experimental Procedure:

  • The culture medium is replaced with a fresh, serum-free medium.

  • Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

  • CRF is then added to the wells to stimulate ACTH release.

  • After an incubation period (e.g., 3 hours), the culture medium is collected.

3.2.3. ACTH Measurement:

  • The concentration of ACTH in the culture medium is quantified using a specific RIA or ELISA.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

HPA_Axis_Signaling Stress Stress Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus + CRF CRF Hypothalamus->CRF releases AnteriorPituitary Anterior Pituitary CRF->AnteriorPituitary + ACTH ACTH AnteriorPituitary->ACTH releases AdrenalCortex Adrenal Cortex ACTH->AdrenalCortex + Glucocorticoids Glucocorticoids (Corticosterone) AdrenalCortex->Glucocorticoids releases Glucocorticoids->Hypothalamus - (Negative Feedback) Glucocorticoids->AnteriorPituitary - (Negative Feedback) TargetTissues Target Tissues Glucocorticoids->TargetTissues

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling Cascade.

Astressin_Mechanism CRF CRF CRF_Receptor CRF1 Receptor (on Anterior Pituitary) CRF->CRF_Receptor Binds to This compound This compound This compound->CRF_Receptor Blocks ACTH_Release ACTH Release CRF_Receptor->ACTH_Release Stimulates No_ACTH_Release Inhibition of ACTH Release CRF_Receptor->No_ACTH_Release

Caption: Mechanism of Action of this compound on the CRF Receptor.

InVivo_Workflow Start Start: Rat with Jugular Catheter Baseline_Sample Collect Baseline Blood Sample (t=0) Start->Baseline_Sample Astressin_Admin Administer this compound or Vehicle (IV) Baseline_Sample->Astressin_Admin CRF_Admin Administer CRF or Vehicle (IV) Astressin_Admin->CRF_Admin Timed_Samples Collect Blood Samples at Timed Intervals CRF_Admin->Timed_Samples Plasma_Separation Centrifuge for Plasma Separation Timed_Samples->Plasma_Separation Hormone_Assay Analyze Plasma for ACTH & Corticosterone (RIA/ELISA) Plasma_Separation->Hormone_Assay End End: Data Analysis Hormone_Assay->End

Caption: Experimental Workflow for In Vivo Assessment of this compound.

Conclusion

This compound serves as a powerful pharmacological tool for elucidating the multifaceted roles of the CRF system in regulating the HPA axis. Its ability to potently antagonize CRF receptors and consequently inhibit ACTH and glucocorticoid secretion provides a means to investigate the consequences of HPA axis attenuation in both physiological and pathological states. The quantitative data, though not exhaustively available in tabular format across a wide dose range, consistently demonstrates the robust inhibitory effects of this compound. The detailed experimental protocols provided herein offer a standardized framework for future investigations. The visualized pathways and workflows aim to enhance the conceptual understanding of this compound's mechanism and its experimental evaluation. For researchers and drug development professionals, this compound and its analogues continue to be of significant interest for the development of novel therapeutics targeting stress-related disorders.

References

Initial In Vivo Studies of Astressin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Astressin, a potent, non-selective peptide antagonist of corticotropin-releasing factor (CRF) receptors, has been a pivotal tool in elucidating the role of the CRF system in stress and anxiety. This technical guide provides an in-depth overview of the initial in vivo studies of this compound, focusing on its anxiolytic potential. It is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Abstract

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] The actions of CRF are mediated through two main G-protein coupled receptor subtypes, CRF1 and CRF2.[2] Preclinical studies have consistently demonstrated that antagonists of CRF receptors, such as this compound, can attenuate anxiety-like behaviors in various animal models.[1][3] this compound, by blocking both CRF1 and CRF2 receptors, has been instrumental in dissecting the complex role of the CRF system in stress-related psychopathologies.[4] This guide summarizes the foundational in vivo research on this compound, presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways.

Core Signaling Pathway

The stress response is largely orchestrated by the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is initiated by the release of CRF from the paraventricular nucleus (PVN) of the hypothalamus.[5] CRF binds to CRF1 receptors in the anterior pituitary, triggering the release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce glucocorticoids like cortisol.[5] Beyond the HPA axis, CRF acts as a neurotransmitter in various brain regions associated with fear and anxiety, including the amygdala and the bed nucleus of the stria terminalis (BNST).[5] this compound exerts its anxiolytic effects by competitively antagonizing the binding of CRF to its receptors, thereby dampening the downstream signaling cascades that lead to the physiological and behavioral manifestations of stress and anxiety.

CRF_Signaling_Pathway cluster_HPA HPA Axis cluster_CNS Central Nervous System Stress Stress Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus + CRF CRF Hypothalamus->CRF releases Pituitary Anterior Pituitary CRF->Pituitary CRF1R_Pit CRF1 Receptor CRF->CRF1R_Pit binds to Brain Brain Regions (e.g., Amygdala, BNST) CRF->Brain CRF_Receptors_Brain CRF1/CRF2 Receptors CRF->CRF_Receptors_Brain binds to ACTH ACTH CRF1R_Pit->ACTH stimulates release of Adrenal Adrenal Cortex ACTH->Adrenal Glucocorticoids Glucocorticoids Adrenal->Glucocorticoids releases Anxiety Anxiety & Fear Response CRF_Receptors_Brain->Anxiety mediates This compound This compound This compound->CRF1R_Pit blocks This compound->CRF_Receptors_Brain blocks

CRF Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from initial in vivo studies investigating the effects of this compound and the more selective CRF2 antagonist, this compound-2B, on anxiety-related behaviors in rodents.

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze
SpeciesStress ModelTreatmentDoseAdministration RouteKey FindingReference
RatSocial StressThis compoundNot SpecifiedIntracerebroventricular (ICV)Significantly reversed the anxiogenic-like response induced by social stress.[6]
RatCRF-induced anxietyThis compoundNot SpecifiedIntracerebroventricular (ICV)Significantly reversed the anxiogenic-like response induced by ICV administration of rat/human CRF.[6]
Table 2: Effects of this compound-2B in the Light-Dark Box Test in Mice
ConditionTreatment GroupDose (pmol)Latency to Enter Light (s)Time in Light (s)Reference
StressVehicle + Vehicle-Increased (Anxiogenic)Decreased (Anxiogenic)[7][8]
StressVehicle + this compound-2B192Decreased (p < 0.001)Increased (p < 0.001)[7][8]
StressUrocortin 2 + Vehicle48Increased (Anxiogenic)Decreased (Anxiogenic)[7][8]
StressUrocortin 2 + this compound-2B24Decreased (p < 0.01)Increased (p < 0.01)[7][8]
StressUrocortin 2 + this compound-2B96Decreased (p < 0.001)Increased (p < 0.001)[7][8]
Table 3: Effects of this compound on CRF-Induced Seizures in Infant Rats
Pre-treatment IntervalTreatmentDose (µg)Effect on Seizure OnsetReference
15 minThis compound3Significantly delayed[9]
15 minThis compound10Significantly delayed[9]
30 minThis compound3No significant effect[9]

Experimental Protocols

Social Stress and Elevated Plus-Maze in Rats

This protocol is designed to assess the anxiolytic effects of this compound in a model of social stress.

Social_Stress_Protocol A1 Animal Acclimation A2 Surgical Implantation of ICV Cannula A1->A2 A3 Recovery Period A2->A3 B1 Social Defeat Stress A3->B1 C1 ICV Infusion: This compound or Vehicle B1->C1 D1 Elevated Plus-Maze Test C1->D1 E1 Data Analysis: Time on open arms, entries, etc. D1->E1

Workflow for Social Stress and Elevated Plus-Maze Experiment.

Methodology:

  • Animals: Male Wistar rats are used.[10] They are housed individually for a week before the experiment to habituate them to the housing conditions.

  • Surgery: Rats are anesthetized and stereotaxically implanted with a guide cannula aimed at the lateral cerebral ventricle for intracerebroventricular (ICV) infusions. Animals are allowed to recover for at least one week.

  • Social Stress: The experimental rat is placed in the home cage of a larger, aggressive resident rat for a brief period, leading to social defeat.

  • Drug Administration: Immediately following the social stressor, rats receive an ICV infusion of this compound or vehicle.[6]

  • Behavioral Testing: A short time after the infusion, the rat is placed in the center of an elevated plus-maze. The time spent in and the number of entries into the open and closed arms are recorded for a set duration.

  • Data Analysis: Anxiolytic effects are inferred from a significant increase in the time spent and/or entries into the open arms of the maze in the this compound-treated group compared to the vehicle group.

Light-Dark Box Test in Mice Under Stress

This protocol evaluates the anxiolytic properties of the CRF2-selective antagonist, this compound-2B, in stressed mice.

Methodology:

  • Animals: Male CRF2 receptor wild-type mice are used.[7]

  • Stress Induction: Mice are subjected to 30 minutes of immobilization stress.[7][8]

  • Drug Administration: 10 minutes prior to behavioral testing, mice receive an intra-septal injection of this compound-2B (24, 96, or 192 pmol) or vehicle.[7] In some experiments, this is preceded by an injection of the CRF2 agonist urocortin 2.[7]

  • Behavioral Testing: Mice are placed in the dark compartment of a light-dark box. The latency to enter the light compartment and the total time spent in the light compartment are recorded.

  • Data Analysis: A decrease in the latency to enter the light side and an increase in the time spent in the light side are indicative of an anxiolytic effect.[7][8]

CRF-Induced Seizure Model in Infant Rats

This protocol assesses the anticonvulsant efficacy of this compound against seizures induced by central CRF administration.

Seizure_Protocol A1 Animal Preparation: Infant Sprague-Dawley Rats A2 ICV Cannula Implantation A1->A2 B1 ICV Infusion: This compound or Vehicle (15 or 30 min prior to CRH) A2->B1 C1 ICV Infusion of CRH (0.15 nmol) B1->C1 D1 Behavioral Observation: Latency to seizure onset and duration C1->D1 E1 EEG Recording (optional) D1->E1 F1 Data Analysis D1->F1

Workflow for CRF-Induced Seizure Experiment.

Methodology:

  • Animals: Infant Sprague-Dawley rats are used.[9]

  • Surgery: Pups are implanted with an indwelling cannula into the lateral cerebral ventricle.[9]

  • Drug Administration: this compound (3 or 10 µg) or vehicle is infused into the cerebral ventricles 15 or 30 minutes prior to the administration of CRF.[9]

  • Seizure Induction: A dose of CRF (0.15 nmol in 1 µl) known to induce significant seizures is infused through the cannula.[9]

  • Observation: The latency to the onset of seizures and the duration of the seizures are recorded behaviorally. Electroencephalogram (EEG) recordings can also be used to confirm seizure activity.[9]

  • Data Analysis: The efficacy of this compound is determined by its ability to significantly delay the onset and/or reduce the duration of CRF-induced seizures.[9]

Conclusion

The initial in vivo studies of this compound have been fundamental in establishing the critical role of the CRF system in mediating stress and anxiety. As a non-selective CRF1/CRF2 receptor antagonist, this compound has demonstrated clear anxiolytic and anticonvulsant properties in a variety of preclinical models. These foundational findings have paved the way for the development of more selective and orally bioavailable non-peptide CRF1 antagonists for the potential treatment of anxiety disorders, depression, and other stress-related conditions. The experimental protocols and data presented in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of modulating the CRF system.

References

An In-Depth Technical Guide to the Cellular and Molecular Targets of Astressin in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin is a potent, non-selective peptide antagonist of the corticotropin-releasing factor (CRF) receptors, CRF1 and CRF2.[1][2][3] As a critical mediator of the stress response, the CRF system, including its receptors, is a key area of investigation for a variety of neurological and psychiatric disorders. This compound, by competitively inhibiting the binding of endogenous CRF and related urocortins, serves as an invaluable tool for elucidating the complex roles of the CRF system within the central nervous system (CNS). This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, detailing its binding characteristics, its impact on intracellular signaling cascades, and the experimental methodologies employed to characterize its function.

Cellular Targets: CRF1 and CRF2 Receptors

The primary cellular targets of this compound in the CNS are neurons expressing CRF1 and CRF2 receptors. These receptors are widely distributed throughout the brain, with distinct yet overlapping patterns of expression that underscore their diverse functional roles.[4][5]

CRF1 Receptors: These receptors are abundantly expressed in cortical areas, the amygdala, hippocampus, and the anterior pituitary.[4][6] The activation of CRF1 receptors is predominantly associated with the anxiogenic and stress-inducing effects of CRF.[6]

CRF2 Receptors: CRF2 receptors are found in more discrete brain regions, including the lateral septum, ventromedial hypothalamus, and raphe nuclei.[4][5] The signaling through CRF2 receptors is often associated with anxiolytic and anorexigenic effects, sometimes opposing the actions of CRF1.[6]

This compound, being a non-selective antagonist, targets both receptor subtypes with high affinity, allowing for the broad inhibition of CRF signaling in the CNS.[1][2][3] This property makes it a powerful research tool to study the overall contribution of the CRF system to various physiological and pathological processes.

Molecular Interactions and Quantitative Data

This compound exerts its effects by competitively binding to CRF receptors, thereby preventing the initiation of downstream signaling cascades by endogenous ligands like CRF and urocortins. The binding affinity of this compound for both CRF1 and CRF2 receptors has been quantified in numerous studies, demonstrating its high potency.

Ligand Receptor Subtype Binding Affinity (Ki) Reference
This compoundCRF12 nM[1]
This compoundCRF2α1.5 nM[2]
This compoundCRF2β1 nM[2]
This compoundCloned Pituitary Receptor (predominantly CRF1)2 nM[1][7]
This compound Analog (Astressin1)CRF11.7 nM[1]
This compound Analog (Astressin1)CRF2222 nM[1]
This compound Analog (Astressin2-B)CRF1> 500 nM
This compound Analog (Astressin2-B)CRF21.3 nM (IC50)

Signaling Pathways Modulated by this compound

CRF receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit (Gαs). Upon activation by an agonist, a conformational change leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][8] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the expression of genes involved in neuronal plasticity, stress responses, and cell survival.

This compound, by blocking the initial binding of CRF agonists, prevents the activation of this Gs-cAMP-PKA signaling cascade. This blockade results in the attenuation of downstream molecular events, such as the phosphorylation of CREB and subsequent gene transcription.

CRF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CRF CRF / Urocortin CRFR CRF Receptor (CRF1 / CRF2) CRF->CRFR Binds & Activates This compound This compound This compound->CRFR Binds & Blocks G_protein Gs Protein CRFR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Modulates

CRF Signaling Pathway and this compound's Point of Action.

Experimental Protocols

The characterization of this compound's interaction with its molecular targets has been achieved through a variety of standard and advanced experimental techniques. Below are detailed overviews of the key methodologies.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of this compound for CRF receptors.

Objective: To quantify the affinity of this compound for CRF1 and CRF2 receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

Materials:

  • Cell membranes prepared from cells stably expressing either human CRF1 or CRF2 receptors.

  • Radioligand: [125I]-Tyr0-Sauvagine or [125I]-CRF.

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radioligand with the cell membranes in the binding buffer.

  • Add increasing concentrations of unlabeled this compound to the incubation mixture.

  • Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and this compound start->prepare_reagents incubation Incubate Membranes, Radioligand, and varying concentrations of this compound prepare_reagents->incubation filtration Filter to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specific binding filtration->wash counting Measure radioactivity with scintillation counter wash->counting analysis Analyze data to determine IC50 and Ki counting->analysis end End analysis->end

Workflow for a Radioligand Competition Binding Assay.
In Situ Hybridization

This technique is used to visualize the distribution of CRF receptor mRNA within specific brain regions.

Objective: To identify the neuronal populations that express CRF1 and CRF2 receptor mRNA, thus representing potential targets for this compound.

Materials:

  • Frozen or paraffin-embedded brain tissue sections.

  • Radiolabeled (e.g., 35S or 33P) or non-radiolabeled (e.g., digoxigenin-labeled) antisense cRNA probes specific for CRF1 or CRF2 mRNA.

  • Hybridization buffer.

  • Wash buffers of varying stringency.

  • Autoradiography film or antibody-based detection system for non-radiolabeled probes.

  • Microscope.

Procedure:

  • Prepare brain tissue sections and mount them on slides.

  • Pre-treat the sections to enhance probe penetration and reduce non-specific binding (e.g., with proteinase K and acetylation).

  • Hybridize the sections with the labeled cRNA probe in a humidified chamber at an appropriate temperature (e.g., 55-65°C) overnight.

  • Wash the sections under conditions of increasing stringency (i.e., decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.

  • For radiolabeled probes, expose the slides to autoradiography film or dip in photographic emulsion.

  • For non-radiolabeled probes, use an antibody against the label (e.g., anti-digoxigenin) coupled to an enzyme for colorimetric or fluorescent detection.

  • Visualize and analyze the distribution of the hybridization signal under a microscope.

Immunohistochemistry

This method allows for the visualization of CRF receptor protein expression in the brain.

Objective: To determine the precise anatomical location of CRF1 and CRF2 receptor proteins in the CNS.

Materials:

  • Perfused and fixed brain tissue sections.

  • Primary antibodies specific for CRF1 or CRF2 receptors.

  • Secondary antibodies conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase).

  • Blocking solution to prevent non-specific antibody binding.

  • Appropriate buffers and detection reagents.

  • Fluorescence or light microscope.

Procedure:

  • Prepare and mount brain tissue sections on slides.

  • Perform antigen retrieval if necessary to unmask the epitope.

  • Block non-specific antibody binding sites with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).

  • Incubate the sections with the primary antibody at a specific concentration and temperature (e.g., overnight at 4°C).

  • Wash the sections to remove unbound primary antibody.

  • Incubate with the labeled secondary antibody.

  • Wash to remove unbound secondary antibody.

  • For fluorescently labeled antibodies, mount with an anti-fade medium and visualize under a fluorescence microscope. For enzyme-linked antibodies, add the substrate to generate a colored product and visualize under a light microscope.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to block agonist-induced cAMP production.

Objective: To confirm the antagonistic activity of this compound at CRF receptors by quantifying its effect on intracellular cAMP levels.

Materials:

  • Whole cells expressing CRF1 or CRF2 receptors.

  • CRF or another suitable agonist.

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

  • Culture the cells in appropriate multi-well plates.

  • Pre-incubate the cells with a phosphodiesterase inhibitor.

  • Add this compound at various concentrations to the cells and incubate for a short period.

  • Stimulate the cells with a fixed concentration of a CRF receptor agonist.

  • Incubate for a defined time to allow for cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial detection kit.

  • Analyze the data to determine the dose-dependent inhibition of agonist-induced cAMP accumulation by this compound.

Logical Relationship of this compound to CRF Receptors

This compound's mechanism of action is based on its structural similarity to endogenous CRF peptides, allowing it to bind to the same receptors but without eliciting a functional response. This competitive antagonism is the cornerstone of its utility in CNS research.

Logical_Relationship This compound This compound CRF_Receptors CRF Receptors (CRF1 & CRF2) This compound->CRF_Receptors Competitively Binds (Antagonist) CRF_Ligands Endogenous Ligands (CRF, Urocortins) CRF_Ligands->CRF_Receptors Binds & Activates (Agonist) Signaling_Cascade Downstream Signaling (cAMP, PKA, CREB) CRF_Receptors->Signaling_Cascade Initiates Biological_Response Biological Response (e.g., Stress, Anxiety) Signaling_Cascade->Biological_Response Mediates

Logical relationship of this compound and endogenous ligands to CRF receptors.

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of the CRF system in the central nervous system. Its high-affinity, non-selective antagonism of both CRF1 and CRF2 receptors allows for a broad-spectrum blockade of CRF-mediated signaling. By understanding the specific cellular and molecular targets of this compound, researchers can more effectively design experiments to probe the intricate involvement of the CRF system in health and disease, paving the way for the development of novel therapeutics for stress-related disorders. The experimental protocols outlined in this guide provide a foundation for the continued exploration of the therapeutic potential of modulating the CRF pathway.

References

Astressin's Affinity for CRF1 vs. CRF2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin is a potent, non-selective peptide antagonist of the corticotropin-releasing factor (CRF) receptors.[1][2] It was developed through structural modifications of the native CRF peptide to increase potency and stability.[2] The CRF system, comprising the ligands CRF and the urocortins, and its two primary G-protein-coupled receptors, CRF1 and CRF2, is a central mediator of the endocrine, autonomic, and behavioral responses to stress.[3][4][5] Dysregulation of this system is implicated in various stress-related disorders, including anxiety and depression, making CRF receptor antagonists like this compound valuable tools for research and potential therapeutic development.[4][6]

This guide provides an in-depth analysis of this compound's binding characteristics at CRF1 and CRF2 receptors, details the experimental methods used to determine these properties, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity of this compound

This compound demonstrates high affinity for both CRF1 and CRF2 receptor subtypes, acting as a non-selective antagonist. Its binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the native ligand.

CompoundReceptor SubtypeBinding Affinity (Ki)
This compoundCRF12.0 nM
This compoundCRF2α1.5 nM
This compoundCRF2β1.0 nM
Data sourced from Tocris Bioscience.[1]

For comparison, the related compound This compound 2B was specifically designed to be a selective CRF2 receptor antagonist.[7] This selectivity is evident in its dramatically different affinity values for the two receptor subtypes.

CompoundReceptor SubtypeBinding Affinity (IC50)
This compound 2BCRF1> 500 nM
This compound 2BCRF21.3 nM
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[7][8]

Experimental Protocols

The binding affinities of compounds like this compound are primarily determined using radioligand binding assays.[9][10] A competition binding assay is the standard method for determining the Ki of an unlabeled compound (like this compound).[11][12]

Competition Radioligand Binding Assay Protocol

This protocol outlines the key steps to determine the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to CRF receptors.

1. Receptor Preparation:

  • Source: Use cell lines stably expressing cloned human CRF1 or CRF2 receptors (e.g., CHO or HEK293 cells) or membrane homogenates from tissues known to express the receptors.[13][14]

  • Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) containing protease inhibitors.[14]

  • Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes. The resulting pellet is washed, resuspended in a suitable buffer, and stored at -80°C.[14]

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the BCA assay.[14]

2. Assay Procedure:

  • Incubation Setup: The assay is typically performed in 96-well plates.[14] Each well contains:

    • Receptor membrane preparation (a fixed amount of protein).

    • A fixed concentration of a suitable radioligand (e.g., [125I]sauvagine). The concentration is usually chosen to be close to its Kd value for the receptor.[15]

    • Varying concentrations of the unlabeled test compound (this compound). A range of 10-12 concentrations over several log units is typical.[11][12]

  • Defining Controls:

    • Total Binding: Wells containing only the receptor preparation and radioligand.

    • Non-specific Binding (NSB): Wells containing the receptor, radioligand, and a high concentration of a non-labeled competing ligand to saturate the receptors.[15]

  • Incubation: The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[14][15]

3. Separation of Bound and Free Ligand:

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[14] This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[14]

4. Detection and Data Analysis:

  • Scintillation Counting: The radioactivity retained on the dried filters is measured using a scintillation counter.[14][16]

  • Calculating Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Data Fitting: The specific binding data is plotted against the log concentration of the test compound. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined.[16]

  • Calculating Ki: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Mandatory Visualizations

CRF Receptor Signaling Pathway

CRF_Signaling cluster_ligand Ligands cluster_receptor Receptors cluster_effector Downstream Effectors CRF CRF / Urocortins CRF1 CRF1 Receptor CRF->CRF1 Binds & Activates CRF2 CRF2 Receptor CRF->CRF2 Binds & Activates G_Protein G-Protein (Gs) CRF1->G_Protein Activates CRF2->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ACTH release) PKA->Response Phosphorylates Targets This compound This compound (Antagonist) This compound->CRF1 Blocks This compound->CRF2 Blocks

Experimental Workflow: Competition Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Data Analysis ReceptorPrep 1. Prepare Receptor Membranes (from cells or tissue) Incubate 3. Incubate Membranes, Radioligand & Test Compound ReceptorPrep->Incubate LigandPrep 2. Prepare Radioligand & Test Compound Dilutions LigandPrep->Incubate Filter 4. Vacuum Filtration (Separate Bound from Free) Incubate->Filter Wash 5. Wash Filters Filter->Wash Count 6. Scintillation Counting (Measure Radioactivity) Wash->Count Calculate 7. Calculate Specific Binding Count->Calculate CurveFit 8. Non-linear Regression (Determine IC50) Calculate->CurveFit Ki_Calc 9. Calculate Ki (Cheng-Prusoff) CurveFit->Ki_Calc

References

Methodological & Application

Application Notes: In Vivo Administration of Astressin in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astressin and its analogs (e.g., this compound-B, this compound-C) are potent and non-selective peptide antagonists of corticotropin-releasing factor (CRF) receptors, specifically CRF1 and CRF2.[1] By blocking these receptors, this compound inhibits the physiological actions of CRF, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and a neurotransmitter involved in stress responses.[2][3] In vivo studies in rodents have demonstrated this compound's efficacy in reducing stress-induced secretion of adrenocorticotropic hormone (ACTH), preventing anxiety-like behaviors, and influencing gastrointestinal motility.[4][5][6] This document provides detailed protocols for the preparation and in vivo administration of this compound in rodent models for research applications.

Data Presentation

The following table summarizes quantitative data from various studies on the in vivo administration of this compound and its analogs in rodents.

CompoundSpeciesRoute of AdministrationDosageVehicleKey Findings
This compound RatIntravenous (IV)30 - 100 µg/kgPhosphate buffer with BSA and ascorbic acidSignificantly decreased ACTH levels in stressed or adrenalectomized rats.[5]
This compound RatIntracerebroventricular (ICV)3 - 10 µgDistilled waterReversed anxiogenic-like responses induced by social stress and CRF administration.[4]
This compound Infant RatIntracerebroventricular (ICV)3 - 10 µgDistilled waterDelayed the onset of CRF-induced seizures when administered 15 minutes prior to CRF infusion.[2][7]
This compound RatIntracisternal (IC)1 - 10 µgNot specifiedDose-dependently prevented CRF-induced and postoperative delayed gastric emptying.[6]
This compound-B MouseIntraperitoneal (IP) / Subcutaneous (SC)5 µ g/mouse (daily for 5 days)SalineInduced hair re-growth and prevented alopecia in CRF over-expressing mice.[1][8][9]
This compound-B RatSubcutaneous (SC)120 µg/kg - 1.2 mg/kgAqueous solvent or DMSO/peanut oilProduced a long-lasting inhibition of ACTH secretion in adrenalectomized rats.[10]
This compound-C RatSubcutaneous (SC)30 - 1000 µg/kg20% DMSO / 5% mannitol in sterile waterBlocked acute stress-related visceral pain.[11]

Experimental Protocols

Reagent Preparation

a) this compound Stock Solution: this compound is a peptide and should be handled with care to avoid degradation.

  • Store the lyophilized powder at -80°C.[5]

  • Allow the vial to equilibrate to room temperature before reconstitution.

  • Reconstitute the peptide in sterile, distilled, apyrogenic water.[5] For concentrations like 10 µg/µl, brief warming to 60°C may be necessary to ensure complete dissolution.[7]

b) Vehicle Preparation: The choice of vehicle depends on the route of administration and the specific this compound analog.

  • For Intravenous (IV) Injection in Rats:

    • Perform initial dilution of this compound in sterile, distilled, apyrogenic water and adjust the pH to 7.0.[5]

    • Make further dilutions in a vehicle solution of 0.04 M phosphate buffer (pH 7.4) containing 0.1% bovine serum albumin (BSA) and 0.01% ascorbic acid.[5] The BSA helps to prevent the peptide from adhering to the vial and syringe surfaces, while ascorbic acid acts as an antioxidant.

  • For Central (ICV/IC) Injection in Rats:

    • Dissolve this compound directly in sterile, distilled water or artificial cerebrospinal fluid (aCSF).[7]

  • For Subcutaneous (SC) Injection of this compound-C in Rats:

    • Prepare a vehicle of 20% Dimethyl sulfoxide (DMSO) and 5% mannitol in sterile water.[11] This vehicle is suitable for improving the solubility and stability of certain peptide analogs.

  • For Peripheral (IP/SC) Injection in Mice:

    • Dissolve this compound-B in sterile saline (0.9% NaCl).[1]

Administration Protocols

a) Intravenous (IV) Administration (Rats): This route ensures rapid and complete bioavailability.

  • Surgically implant indwelling jugular cannulae in rats at least 48 hours prior to the experiment to allow for recovery.[5]

  • On the day of the experiment, flush the cannula with sterile saline containing heparin to ensure patency.

  • Slowly infuse the prepared this compound solution through the cannula.

  • Blood samples can be collected at various time points post-injection via the same cannula to measure plasma ACTH or other biomarkers.[5]

b) Intracerebroventricular (ICV) Administration (Rats): This method targets the central nervous system directly.

  • Implant a permanent guide cannula into the lateral cerebral ventricle of the rat using stereotaxic surgery. Allow for a recovery period of at least one week.

  • On the experimental day, gently restrain the animal.

  • Administer the this compound solution through an injection cannula that extends slightly beyond the guide cannula, using a micro-infusion pump over a period of 1-2 minutes.[7]

  • The timing of administration is critical; for instance, to block CRF-induced seizures, this compound was effective when given 15 minutes, but not 30 minutes, before the CRF challenge.[2][7]

c) Intraperitoneal (IP) Administration (Mice/Rats): A common route for systemic administration that is less invasive than IV.

  • Manually restrain the rodent, exposing the abdomen.

  • Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the this compound solution into the peritoneal cavity.[1][8]

d) Subcutaneous (SC) Administration (Mice/Rats): This route provides a slower, more sustained release compared to IV or IP.

  • Grasp the loose skin over the back of the neck (scruff).

  • Insert a 25-27 gauge needle into the tented skin.

  • Inject the solution to form a small bolus under the skin.[1][12]

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., housing, handling) Baseline_Measurements Baseline Measurements (e.g., weight, behavior) Animal_Acclimatization->Baseline_Measurements Administration This compound/Vehicle Administration (IV, IP, SC, or ICV) Baseline_Measurements->Administration Reagent_Prep This compound/Vehicle Preparation Reagent_Prep->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Data_Collection Data Collection (e.g., blood samples, behavioral tests) Monitoring->Data_Collection Assay Sample Analysis (e.g., ACTH ELISA) Data_Collection->Assay Stats Statistical Analysis Assay->Stats Results Results & Interpretation Stats->Results

Caption: General experimental workflow for in vivo this compound studies in rodents.

Signaling Pathway

G Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus stimulates CRF CRF Release Hypothalamus->CRF Pituitary Anterior Pituitary ACTH ACTH Release Pituitary->ACTH Adrenal Adrenal Gland Corticosteroids Corticosteroid Release Adrenal->Corticosteroids CRF_Receptor CRF Receptors (CRF1/CRF2) CRF->CRF_Receptor ACTH->Adrenal stimulates This compound This compound This compound->CRF_Receptor blocks CRF_Receptor->Pituitary activates

Caption: this compound blocks CRF receptors, inhibiting the HPA axis stress response.

References

Application Notes and Protocols for the Dissolution of Astressin in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin is a potent and non-selective antagonist of the corticotropin-releasing factor (CRF) receptors, CRF1 and CRF2. It is a valuable tool in neuroscience, endocrinology, and related fields to investigate the roles of the CRF system in stress-related pathophysiology.[1][2][3] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound, ensuring its stability and biological activity.

This compound: Chemical and Physical Properties

This compound is a synthetic peptide with a complex structure, which dictates its solubility characteristics. Understanding these properties is the first step toward its effective use in experimental settings.

PropertyValueReference
Molecular Weight 3563.2 g/mol [4][5]
Formula C161H269N49O42[4][5]
Appearance Lyophilized powder[6][7]
Solubility Soluble to 1 mg/mL in 10% acetic acid/water.[5][8] Soluble in sterile water, may require pH adjustment.[6][9][5][6][8][9]

Experimental Protocols

The following protocols provide a step-by-step guide for the dissolution of this compound to prepare stock and working solutions for in vitro cell culture experiments.

1. Reconstitution of Lyophilized this compound

It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.

Materials:

  • This compound (lyophilized powder)

  • Sterile, distilled water or sterile 10% acetic acid solution

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Before opening, bring the vial of lyophilized this compound to room temperature. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Briefly centrifuge the vial to ensure that all the powder is at the bottom.

  • Based on the desired stock solution concentration, calculate the required volume of solvent. For example, to prepare a 1 mM stock solution of this compound (MW = 3563.2 g/mol ), you would dissolve 3.56 mg of this compound in 1 mL of solvent.

  • Carefully add the appropriate volume of sterile water or 10% acetic acid solution to the vial.

  • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.[10] Avoid vigorous shaking to prevent peptide aggregation.

  • Visually inspect the solution to ensure there are no undissolved particles. If particles are present, gentle warming to 37°C and further sonication may aid dissolution.[8]

2. Preparation of Working Solutions

The final concentration of this compound in cell culture experiments will depend on the specific cell type and experimental design. It is crucial to minimize the concentration of any organic solvents in the final culture medium to avoid cytotoxicity.[11]

Protocol:

  • Thaw the aliquoted stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium.

  • Mix gently by pipetting up and down.

  • If the stock solution was prepared in a solvent other than water, ensure the final concentration of the solvent in the cell culture medium is below the tolerance level of your specific cell line (typically <0.1% for DMSO).[11]

  • It is recommended to filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to the cell culture.[12]

3. Storage and Stability

Proper storage of this compound is essential to maintain its biological activity.

  • Lyophilized Powder: Store at -20°C or -80°C for long-term storage.[7]

  • Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12][13] When stored at -80°C, the stock solution is stable for up to 6 months.[12][14]

Signaling Pathway

This compound exerts its biological effects by blocking the binding of CRF and related peptides (urocortins) to CRF receptors (CRF1 and CRF2).[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger multiple downstream signaling cascades, including the adenylyl cyclase-protein kinase A (PKA) pathway, the phospholipase C-protein kinase C (PKC) pathway, and the mitogen-activated protein kinase (MAPK) pathway.[15]

CRF_Signaling_Pathway CRF CRF/Urocortins CRFR CRF Receptor (CRF1/CRF2) CRF->CRFR This compound This compound This compound->CRFR G_protein G-protein CRFR->G_protein AC Adenylyl Cyclase (AC) G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP PKC Protein Kinase C (PKC) PLC->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., ACTH secretion) PKA->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response

CRF signaling pathway and this compound's inhibitory action.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cell culture experiment using this compound.

Astressin_Workflow start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute prepare_stock Prepare Stock Solution (e.g., 1 mM) reconstitute->prepare_stock store_stock Aliquot and Store Stock at -80°C prepare_stock->store_stock prepare_working Prepare Working Solution in Culture Medium store_stock->prepare_working cell_culture Treat Cells with This compound prepare_working->cell_culture incubation Incubate for Desired Time cell_culture->incubation analysis Perform Downstream Analysis incubation->analysis end End analysis->end

References

Application Notes and Protocols: Optimal Dosage of Astressin for Intracerebroventricular (ICV) Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin is a potent and non-selective antagonist of corticotropin-releasing factor (CRF) receptors, CRF1 and CRF2. By blocking these receptors, this compound effectively inhibits the physiological actions of CRF, a key mediator of the stress response. In preclinical research, intracerebroventricular (ICV) administration of this compound is a critical technique to investigate the central effects of CRF receptor blockade on various neurological processes, including anxiety, depression, and neuroprotection. These application notes provide a comprehensive guide to determining the optimal dosage of this compound for ICV injection in mice, along with detailed experimental protocols.

Quantitative Data Summary

The optimal dosage of this compound for ICV injection in mice can vary depending on the specific research application, such as antagonizing a CRF-induced effect or studying its intrinsic effects on behavior. The following table summarizes dosages used in published studies. It is recommended to perform a dose-response study within the reported range to determine the optimal dose for your specific experimental paradigm.

Animal Model Dosage Range Application Key Findings Reference
Infant Rats3 µg and 10 µgAntagonism of CRF-induced seizuresBoth doses delayed seizure onset. The 10 µg dose also prevented seizures in a subset of animals.[1]
Adult Rats1 µg, 3 µg, and 10 µgBlockade of CRF- and stress-induced alterations of gastrointestinal motor functionDose-dependently prevented CRF-induced delayed gastric emptying and stress-induced colonic motor response.[2]
Adult Mice85 pmol (approximately 0.3 µg)Prevention of stress-induced anxietyFully prevented the decrease in time spent and entries into the open arms of the elevated plus-maze.[3][4]
Adult RatsNot specifiedNeuroprotection against kainic acid-induced seizuresIntracerebroventricular infusion significantly decreased neuronal damage in the hippocampus.[5]

Experimental Protocols

Preparation of this compound for ICV Injection
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl). To ensure complete dissolution, gently vortex the vial.

  • Concentration: Prepare a stock solution of a known concentration (e.g., 1 mg/mL). From this stock, prepare working solutions of the desired concentrations for injection. For example, to achieve a 1 µg dose in a 1 µL injection volume, the working solution should be 1 µg/µL. It is advisable to prepare fresh working solutions for each experiment.

  • Storage: Store the stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.

Intracerebroventricular (ICV) Cannula Implantation Surgery

This protocol outlines the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a mouse. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Fixation: Place the anesthetized mouse in a stereotaxic frame. Ensure the head is level by adjusting the ear bars and incisor bar.

  • Surgical Preparation: Shave the fur from the surgical area on the scalp. Cleanse the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

  • Incision: Make a midline incision in the scalp to expose the skull.

  • Identification of Bregma: Identify the bregma, the anatomical point on the skull at the junction of the sagittal and coronal sutures. All stereotaxic coordinates are relative to this point.

  • Drilling: Using a dental drill, create a small burr hole in the skull over the target injection site. For the lateral ventricle, typical coordinates for adult C57BL/6 mice are:

    • Anterior/Posterior (AP): -0.3 mm to -0.5 mm from Bregma

    • Medial/Lateral (ML): ±1.0 mm from the midline

    • Dorsal/Ventral (DV): -2.0 mm to -2.5 mm from the skull surface

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.

  • Fixation: Secure the cannula to the skull using dental cement.

  • Closure: Suture the scalp incision around the cannula implant.

  • Post-operative Care: Administer analgesics as prescribed by your institution's veterinary staff. Allow the animal to recover for at least one week before proceeding with injections.

ICV Injection Procedure
  • Habituation: Handle the mice for several days leading up to the injection to minimize stress.

  • Injection Preparation: Load a Hamilton syringe with the appropriate volume of this compound solution. Ensure there are no air bubbles in the syringe.

  • Injection: Gently restrain the mouse. Remove the dummy cannula from the guide cannula and insert the injector needle. The injector should be set to protrude slightly beyond the tip of the guide cannula (e.g., 0.5 mm).

  • Infusion: Infuse the this compound solution slowly over a period of 1-2 minutes to allow for diffusion and to prevent a rapid increase in intracranial pressure.

  • Post-Infusion: Leave the injector in place for an additional minute to prevent backflow of the solution.

  • Replacement of Dummy Cannula: Withdraw the injector and replace the dummy cannula.

  • Behavioral Testing: Proceed with the planned behavioral or physiological experiments at the desired time point post-injection.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_surgery Surgical Procedure cluster_experiment Experimental Phase cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation & Handling Anesthesia Anesthesia Animal_Acclimation->Anesthesia Astressin_Prep This compound Reconstitution & Dilution ICV_Injection ICV Injection of this compound Astressin_Prep->ICV_Injection Stereotaxic_Fixation Stereotaxic Fixation Anesthesia->Stereotaxic_Fixation Cannula_Implantation Guide Cannula Implantation Stereotaxic_Fixation->Cannula_Implantation Post_Op_Care Post-Operative Recovery Cannula_Implantation->Post_Op_Care Post_Op_Care->ICV_Injection Behavioral_Testing Behavioral/Physiological Testing ICV_Injection->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Histology Histological Verification of Cannula Placement Behavioral_Testing->Histology

Caption: Experimental workflow for ICV injection of this compound in mice.

astressin_signaling_pathway CRF CRF (Stress Signal) CRF1R CRF1 Receptor CRF->CRF1R Binds to CRF2R CRF2 Receptor CRF->CRF2R Binds to This compound This compound This compound->CRF1R Antagonizes This compound->CRF2R Antagonizes G_Protein G-Protein Activation CRF1R->G_Protein CRF2R->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKA->Cellular_Response Blocked Blocked

Caption: this compound signaling pathway as a CRF receptor antagonist.

References

Application Notes and Protocols for Astressin Administration in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Astressin administration routes in various animal models of disease. The included protocols and data are intended to guide researchers in designing and executing experiments involving this potent corticotropin-releasing factor (CRF) receptor antagonist.

This compound and its analogs are valuable tools for investigating the role of the CRF system in a range of physiological and pathological processes. The choice of administration route is critical and depends on the specific research question, the target site of action (central vs. peripheral), and the desired duration of effect. This document outlines the most common administration routes for this compound in preclinical research, including intravenous, subcutaneous, intraperitoneal, and intracerebroventricular injections.

Data Presentation: Quantitative Summary of this compound Administration

The following tables summarize the quantitative data from various studies utilizing this compound and its analogs in different animal models.

Table 1: Systemic Administration of this compound and Analogs

CompoundAnimal ModelDisease/Condition ModelAdministration RouteDosageKey Findings
This compoundRatsStress-induced anxietyIntravenous (i.v.)30 - 100 µg/kgSignificantly decreased ACTH levels, reversing the anxiogenic-like response to stress.[1]
This compound-BMice (CRF-OE)AlopeciaIntraperitoneal (i.p.)5 µ g/mouse/day for 5 daysReversed and prevented hair loss by reviving hair follicles from telogen to anagen phase.[2][3][4]
This compound-BMice (CRF-OE)AlopeciaSubcutaneous (s.c.)5 µ g/mouse/day for 5 daysInduced robust skin pigmentation and hair re-growth.[3]
This compound-BRhesus MonkeyInflammatory-like stressNot Specified0.45 mg/kgAccelerated the return to normal luteal function after a stress challenge.[5]
This compound-CRatsStress-induced visceral hyperalgesiaSubcutaneous (s.c.)30 - 1000 µg/kgProvided a long-lasting blockade of visceral pain, with the highest dose being effective for up to 5-7 days.[6][7]

Table 2: Central Administration of this compound and Analogs

CompoundAnimal ModelDisease/Condition ModelAdministration RouteDosageKey Findings
This compoundRatsSocial stress & CRF-induced anxietyIntracerebroventricular (i.c.v.)Not specifiedReversed anxiogenic-like responses on the elevated plus-maze.[8]
This compoundRatsUrocortin-induced anxietyIntracerebroventricular (i.c.v.)60 pmolesReversed the anxiogenic effects of acute Urocortin administration.[9]
This compoundInfant RatsCRF-induced seizuresIntracerebroventricular (i.c.v.)3 - 10 µgDelayed the onset of seizures when administered 15 minutes prior to CRF infusion.[10]
This compound-BNeonatal ChicksAnorexiaIntracerebroventricular (i.c.v.)30 µgInvestigated effects on food intake in the context of nesfatin-1 induced hypophagia.[11]

Signaling Pathway

This compound primarily acts by antagonizing corticotropin-releasing factor (CRF) receptors, thereby inhibiting the downstream signaling cascade of the hypothalamic-pituitary-adrenal (HPA) axis.

HPA_Axis_and_this compound Stress Stress Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus CRF CRH Hypothalamus->CRF + CRF_Receptors CRF Receptors CRF->CRF_Receptors Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH + Adrenal Adrenal Cortex ACTH->Adrenal + Glucocorticoids Glucocorticoids Adrenal->Glucocorticoids + Glucocorticoids->Hypothalamus - Glucocorticoids->Pituitary - Target_Tissues Target Tissues Glucocorticoids->Target_Tissues This compound This compound This compound->CRF_Receptors Blocks CRF_Receptors->Pituitary +

This compound's mechanism of action on the HPA axis.

Experimental Protocols

Intravenous (IV) Administration

Intravenous administration allows for rapid and complete bioavailability of this compound. This route is suitable for acute studies and when precise control over circulating concentrations is required.

Materials:

  • This compound solution

  • Sterile, apyrogenic water

  • 0.04 M phosphate buffer (pH 7.4) containing 0.1% bovine serum albumin and 0.01% ascorbic acid[1]

  • Appropriately sized syringes (e.g., 1 mL)

  • Needles (25-27 gauge for rats, 27-30 gauge for mice)[12]

  • Animal restrainer

  • Heat lamp (optional, for tail vein dilation)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile, apyrogenic water and adjust the pH to 7.0.[1]

    • Perform further dilutions in the phosphate buffer to achieve the desired final concentration.[1]

  • Animal Preparation:

    • For chronic studies, animals may be equipped with indwelling jugular cannulae 48 hours prior to injection.[1]

    • For acute tail vein injections, place the animal in a restrainer.

    • If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.

  • Injection:

    • Load the syringe with the this compound solution, ensuring no air bubbles are present.[12]

    • Swab the injection site with an alcohol prep pad.

    • Insert the needle, bevel up, into the lateral tail vein at a shallow angle.[12]

    • Slowly inject the solution. Resistance or the formation of a bleb indicates an unsuccessful injection.[12]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

    • Blood samples can be collected at various time points post-injection to measure hormone levels or drug concentration.[1]

IV_Workflow A Prepare this compound Solution C Load Syringe A->C B Prepare Animal (Restrain/Cannulate) D Perform IV Injection (Tail Vein or Cannula) B->D C->D E Monitor Animal D->E F Collect Samples E->F

Workflow for intravenous administration of this compound.
Subcutaneous (SC) Administration

Subcutaneous injection is a common and relatively simple method for administering this compound, particularly for studies requiring sustained release and prolonged action.

Materials:

  • This compound solution

  • Sterile isotonic saline

  • Syringes (e.g., 1 mL)

  • Needles (25 gauge)[13]

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile isotonic saline to the desired concentration (e.g., 5 µ g/0.1 mL/mouse).[3]

  • Animal Restraint:

    • Properly restrain the animal. For rats, this may involve wrapping in a towel.[13]

  • Injection:

    • Grasp a fold of skin on the back of the animal, between the shoulder blades.

    • Insert the needle into the base of the skin fold, parallel to the body.[13]

    • Aspirate briefly to ensure the needle has not entered a blood vessel.[13]

    • Inject the solution steadily.

  • Post-injection Monitoring:

    • Return the animal to its cage and observe for any local reactions at the injection site.

SC_Workflow A Prepare this compound Solution D Insert Needle & Aspirate A->D B Restrain Animal C Grasp Skin Fold B->C C->D E Inject Solution D->E F Monitor Animal E->F IP_Workflow A Prepare this compound Solution D Insert Needle A->D B Restrain Animal (Dorsal Recumbency) C Identify Injection Site (Lower Right Quadrant) B->C C->D E Inject Solution D->E F Monitor Animal E->F ICV_Workflow cluster_surgery Surgical Cannula Implantation cluster_injection This compound Infusion A Anesthetize Animal & Mount in Stereotax B Expose Skull A->B C Drill Hole at Stereotaxic Coordinates B->C D Implant Guide Cannula C->D F Restrain Animal D->F E Prepare this compound Solution H Infuse Solution Slowly E->H G Insert Injector into Cannula F->G G->H I Monitor Animal H->I

References

Application Notes and Protocols for High-Purity Astressin in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of high-purity Astressin, a potent, non-selective corticotropin-releasing factor (CRF) receptor antagonist, in various research applications.

Reputable Suppliers of High-Purity this compound

High-purity this compound is crucial for obtaining reliable and reproducible experimental results. The following table summarizes reputable suppliers offering this compound for research purposes. It is recommended to request a certificate of analysis from the supplier to verify the purity and quality of the specific lot.

SupplierPurity SpecificationAvailable FormsStorage Conditions (Powder)
MedchemExpress ≥98% (HPLC)This compound, this compound 2B-20°C for 1 year, -80°C for 2 years[1]
Tocris Bioscience ≥95% (HPLC)This compound, this compound 2BStore at -20°C[2]
R&D Systems ≥95% (HPLC)This compound, this compound 2BStore at -20°C
Sigma-Aldrich ≥90% (HPLC)This compound−20°C[3]
Selleck Chemicals ≥98% (HPLC)This compound-20°C for 2 years
InvivoChem Not specifiedThis compound 2B-20°C for 3 years[4]
CPC Scientific Not specifiedThis compound-20 ± 5 °C[5]
GenScript Not specifiedThis compoundStore at -20°C[6]

This compound: Mechanism of Action and Signaling Pathway

This compound is a potent antagonist of corticotropin-releasing factor (CRF) receptors, exhibiting high affinity for both CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2).[2][7] CRF and its related peptides, the urocortins, are key mediators of the stress response.[1][4] By binding to CRF receptors, this compound blocks the downstream signaling cascades initiated by CRF, thereby inhibiting its physiological effects.

The binding of CRF to its receptors, which are G-protein coupled receptors (GPCRs), activates several intracellular signaling pathways, primarily the adenylyl cyclase/protein kinase A (PKA) pathway, leading to a cellular response. This compound competitively inhibits this binding, thus preventing the activation of these downstream pathways.

CRF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF/Urocortin CRF_R CRF Receptor (CRF1/CRF2) CRF->CRF_R Binds & Activates This compound This compound This compound->CRF_R Binds & Blocks G_Protein G-Protein (Gs) CRF_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ACTH Secretion) PKA->Response Phosphorylates targets leading to

Caption: Simplified CRF Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

This protocol describes an in vitro assay to evaluate the antagonist activity of this compound by measuring its ability to inhibit corticotropin-releasing factor (CRF)-induced secretion of adrenocorticotropic hormone (ACTH) from primary pituitary cell cultures or pituitary cell lines (e.g., AtT-20).

Materials:

  • High-purity this compound

  • Corticotropin-Releasing Factor (CRF)

  • Primary pituitary cells or AtT-20 cell line

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 0.2% BSA)

  • ACTH ELISA kit

  • Multi-well culture plates

  • Standard laboratory equipment (incubator, centrifuge, plate reader)

Protocol:

  • Cell Culture:

    • Culture primary pituitary cells or AtT-20 cells in appropriate medium until they reach the desired confluency.

    • Seed the cells into multi-well plates at a predetermined density and allow them to attach overnight.

  • This compound Pre-incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and then dilute to various concentrations in assay buffer.

    • Wash the cells with assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for a specific period (e.g., 30-60 minutes) at 37°C. Include a vehicle control group.

  • CRF Stimulation:

    • Prepare a solution of CRF at a concentration known to elicit a submaximal ACTH response.

    • Add the CRF solution to the wells (except for the basal control group) and incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Sample Collection and ACTH Measurement:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of ACTH in the supernatant using a commercially available ACTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of CRF-induced ACTH secretion for each concentration of this compound.

    • Determine the IC50 value of this compound by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

ACTH_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Pituitary Cells in Multi-well Plates Wash Wash Cells Culture->Wash Prepare_Reagents Prepare this compound and CRF Solutions Preincubate Pre-incubate with This compound or Vehicle Prepare_Reagents->Preincubate Wash->Preincubate Stimulate Stimulate with CRF Preincubate->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure ACTH using ELISA Collect->ELISA Analyze Calculate % Inhibition and IC50 ELISA->Analyze

Caption: Workflow for the in vitro ACTH secretion assay.

This protocol details a method to assess the effect of this compound on CRF-induced delayed gastric emptying in rats using the phenol red meal technique.

Materials:

  • High-purity this compound

  • Corticotropin-Releasing Factor (CRF)

  • Male Sprague-Dawley rats (fasted overnight with free access to water)

  • Phenol red (non-absorbable marker)

  • Methylcellulose

  • Sodium Hydroxide (NaOH)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Protocol:

  • Animal Preparation and Drug Administration:

    • Fast rats overnight (18-24 hours) but allow free access to water.

    • Administer this compound (e.g., via intravenous or intraperitoneal injection) at various doses. A vehicle control group should be included.

    • After a specified pre-treatment time (e.g., 15-30 minutes), administer CRF (e.g., via intracerebroventricular or intravenous injection) to induce delayed gastric emptying. A control group receiving vehicle instead of CRF should also be included.

  • Administration of Phenol Red Meal:

    • Prepare a test meal containing a known concentration of phenol red (e.g., 0.5 mg/mL) in a viscous solution (e.g., 1.5% methylcellulose in water).

    • Administer a precise volume of the phenol red meal (e.g., 1.5 mL) to each rat via oral gavage.

  • Sample Collection:

    • At a predetermined time after the meal administration (e.g., 20-30 minutes), euthanize the rats by CO2 asphyxiation followed by cervical dislocation.

    • Immediately clamp the pylorus and cardia of the stomach to prevent leakage of the contents.

    • Carefully dissect out the stomach.

  • Quantification of Gastric Contents:

    • Rinse the exterior of the stomach and place it in a known volume of 0.1 N NaOH.

    • Homogenize the entire stomach and its contents.

    • Allow the homogenate to settle for 1 hour at room temperature.

    • Take an aliquot of the supernatant and add TCA to precipitate proteins.

    • Centrifuge the sample and add NaOH to the supernatant to develop the color of the phenol red.

    • Measure the absorbance of the solution at 560 nm using a spectrophotometer.

  • Data Analysis:

    • Create a standard curve using known concentrations of phenol red.

    • Calculate the amount of phenol red recovered from each stomach.

    • Gastric emptying is calculated as:

      • % Gastric Emptying = (1 - (Amount of phenol red recovered from test animal / Average amount of phenol red recovered from 0-minute control animals)) * 100

    • Compare the percentage of gastric emptying between the different treatment groups.

This protocol outlines a method to evaluate the neuroprotective effects of this compound against neuronal damage induced by the excitotoxin kainic acid in a rat model.

Materials:

  • High-purity this compound

  • Kainic acid

  • Adult male rats

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Histological staining reagents (e.g., Cresyl violet or Fluoro-Jade)

  • Microscope

Protocol:

  • Animal Surgery and Drug Administration:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Perform a craniotomy to expose the skull over the target brain region (e.g., hippocampus).

    • For intracerebroventricular (ICV) administration, implant a guide cannula into a lateral ventricle.

    • Administer this compound (or vehicle) via the desired route (e.g., ICV or systemic) at a specified time before or after the kainic acid administration.

  • Induction of Excitotoxicity:

    • Administer kainic acid systemically (e.g., intraperitoneally) or directly into a specific brain region (e.g., hippocampus) via microinjection to induce excitotoxic seizures and neuronal damage.[8][9]

    • Monitor the animals for seizure activity.

  • Tissue Processing:

    • At a predetermined time after kainic acid administration (e.g., 24-72 hours), deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Dissect out the brain and post-fix it in 4% paraformaldehyde overnight.

    • Cryoprotect the brain in a sucrose solution.

    • Section the brain into coronal slices (e.g., 30-40 µm thick) using a cryostat or vibratome.

  • Histological Analysis:

    • Mount the brain sections onto slides.

    • Perform histological staining to visualize neuronal damage.

      • Cresyl violet (Nissl) staining: Stains the Nissl bodies in healthy neurons, allowing for the identification of neuronal loss.

      • Fluoro-Jade staining: Specifically stains degenerating neurons.

    • Capture images of the brain sections (e.g., hippocampal CA1 and CA3 regions) using a microscope.

  • Data Analysis:

    • Quantify the extent of neuronal damage by counting the number of surviving or degenerating neurons in the region of interest.

    • Compare the neuronal damage between the different treatment groups to determine the neuroprotective effect of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its analogs from the literature.

ParameterThis compoundThis compound 2BNotesReference
Binding Affinity (Ki) CRF1: 2 nM, CRF2α: 1.5 nM, CRF2β: 1 nMCRF1: >500 nM, CRF2: 1.3 nMThis compound is a non-selective antagonist, while this compound 2B is selective for CRF2.[2][10]
In Vitro Potency (IC50) Potent inhibitor of ACTH secretionPotent and selective CRF2 antagonistSpecific IC50 values for ACTH inhibition are assay-dependent.[10][11]
In Vivo Efficacy Reduces ACTH secretion; blocks delayed gastric emptying; neuroprotective.Antagonizes CRF2-mediated inhibition of gastric emptying.Effective doses vary depending on the animal model and route of administration.[2][10]

This information provides a starting point for designing and conducting experiments with high-purity this compound. Researchers should always optimize protocols for their specific experimental conditions and adhere to all relevant animal care and use guidelines.

References

Astressin vs. Astressin-B: Detailed Application Notes and Protocols for Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive comparison of Astressin and this compound-B, two widely used peptide antagonists of corticotropin-releasing factor (CRF) receptors. It includes detailed application notes, experimental protocols, and a summary of their pharmacological properties to guide researchers in selecting the appropriate antagonist for their specific experimental needs.

Introduction

This compound and this compound-B are potent antagonists of CRF receptors, which play a crucial role in the body's response to stress. These receptors are implicated in a variety of physiological and pathological processes, making their antagonists valuable tools for research in endocrinology, neuroscience, gastroenterology, and dermatology. While both are non-selective antagonists, their subtle differences in potency and reported applications warrant a detailed comparison.

Pharmacological Profile and Mechanism of Action

Both this compound and this compound-B are synthetic peptide analogs of CRF that competitively inhibit the binding of endogenous CRF and related urocortins to CRF1 and CRF2 receptors. This blockade attenuates the downstream signaling cascades initiated by receptor activation.

This compound is a potent, non-selective CRF receptor antagonist with high affinity for both CRF1 and CRF2 receptor subtypes. It has been extensively used to investigate the role of the CRF system in the central nervous system and peripheral tissues.

This compound-B is also a non-selective corticotropin-releasing hormone antagonist.[1] It has gained significant attention for its remarkable effects in preclinical models of stress-induced pathologies, particularly in the context of hair loss.[2]

The activation of CRF receptors, which belong to the G-protein coupled receptor (GPCR) superfamily, triggers several intracellular signaling pathways.[3] The primary pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] CRF receptors can also couple to other G-proteins to activate pathways involving Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-regulated kinase (ERK).[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and this compound-B. It is important to note that direct comparative studies for all parameters are limited, and the data presented is compiled from various sources.

Table 1: Receptor Binding Affinity (Ki)

CompoundCRF1 Receptor Ki (nM)CRF2α Receptor Ki (nM)CRF2β Receptor Ki (nM)Source
This compound21.51
This compound-BNot explicitly found in a direct comparative studyNot explicitly found in a direct comparative studyNot explicitly found in a direct comparative study-

Note: While specific Ki values for this compound-B were not found in direct comparison, it is consistently characterized as a potent, non-selective CRF receptor antagonist.

Table 2: In Vivo Potency and Dosage

CompoundApplicationSpeciesDosageEffectSource
This compoundInhibition of ACTH secretionRat30 - 100 µg/kg (i.v.)Significant decrease in ACTH levels[5]
This compound-BReversal and prevention of alopeciaMouse5 µ g/mouse/day for 5 days (i.p. or s.c.)Induced pigmentation and hair re-growth[6]
This compound-BAttenuation of inflammatory stressRhesus Monkey0.45 mg/kg before stressorAccelerated return to normal luteal function[7]

Signaling Pathways and Experimental Workflows

CRF Receptor Signaling Pathway

The following diagram illustrates the major signaling pathways activated by CRF receptors, which are antagonized by this compound and this compound-B.

CRF_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CRF_Ligand CRF / Urocortin CRF_Receptor CRF1/CRF2 Receptor CRF_Ligand->CRF_Receptor Activates G_Protein G-Protein (Gs, Gq) CRF_Receptor->G_Protein This compound This compound / this compound-B (Antagonist) This compound->CRF_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Hormone Secretion) PKA->Cellular_Response PKC PKC PLC->PKC Activates MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway MAPK_Pathway->Cellular_Response In_Vitro_Workflow start Start cell_culture 1. Culture cells expressing CRF receptors (e.g., HEK293, AtT-20) start->cell_culture plate_cells 2. Seed cells into a multi-well plate cell_culture->plate_cells pre_incubation 3. Pre-incubate cells with varying concentrations of this compound or this compound-B plate_cells->pre_incubation agonist_stimulation 4. Stimulate cells with a CRF agonist (e.g., CRF, Urocortin) pre_incubation->agonist_stimulation incubation 5. Incubate for a defined period agonist_stimulation->incubation assay 6. Measure downstream signaling readout (e.g., cAMP accumulation, p-ERK levels) incubation->assay data_analysis 7. Analyze data to determine IC50 assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Radiolabeling of Astressin for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin is a potent, non-selective peptide antagonist of the corticotropin-releasing factor (CRF) receptors, CRF1 and CRF2. These receptors are implicated in a variety of stress-related disorders, making them attractive targets for therapeutic intervention. To facilitate the study of these receptors and the development of new CRF receptor-targeted drugs, radiolabeled this compound serves as an invaluable tool for in vitro receptor binding assays. This document provides a detailed protocol for the radioiodination of this compound and its subsequent use in competitive receptor binding assays to determine the affinity of test compounds for CRF receptors.

Data Presentation

The binding affinities of this compound and its analogs for CRF receptors are critical parameters in assessing their potency and selectivity. The following table summarizes key binding data available in the literature.

CompoundReceptorParameterValue (nM)Reference
This compoundCRF1Ki2[1]
This compoundCRF1Ki1.7[1]
This compoundCRF2Ki222[1]
This compound 2BCRF1IC50> 500[2][3]
This compound 2BCRF2IC501.3[2][3]

Experimental Protocols

Part 1: Radiolabeling of this compound with Iodine-125

This protocol is adapted from the Chloramine-T method for peptide iodination.[4][5] It is crucial to perform this procedure in a properly equipped radioisotope laboratory with appropriate shielding and safety precautions.

Materials:

  • This compound (or a tyrosine-containing analog for labeling)

  • Sodium Iodide (Na¹²⁵I)

  • Chloramine-T

  • Sodium Metabisulfite

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • 10 mM Hydrochloric Acid (HCl)

  • Purification column (e.g., PD-10 desalting column)

  • Chromatography buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 0.25% w/v BSA, pH 6.5)

  • Reaction vials and standard laboratory equipment for handling radioisotopes

Procedure:

  • Peptide Preparation: Reconstitute a small aliquot of this compound in 10 mM HCl to the desired concentration.

  • Reaction Setup: In a shielded fume hood, combine the following in a reaction vial:

    • 50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5

    • 10 µL of the reconstituted this compound solution

    • Approximately 1 mCi of Na¹²⁵I

  • Initiation of Iodination: Add 20 µL of a freshly prepared 0.4 mg/mL Chloramine-T solution to the reaction vial and start a timer. Gently mix the contents.

  • Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature.

  • Quenching the Reaction: Stop the reaction by adding 20 µL of 0.6 mg/mL sodium metabisulfite solution. Gently mix and let it stand for 5 minutes.

  • Purification of Radiolabeled Peptide:

    • Equilibrate a PD-10 desalting column with the chromatography buffer.

    • Dilute the reaction mixture with 300 µL of chromatography buffer.

    • Load the diluted reaction mixture onto the equilibrated PD-10 column.

    • Elute the column with chromatography buffer and collect fractions.

    • Monitor the radioactivity of the fractions using a gamma counter to identify the peak corresponding to the iodinated peptide, which will elute before the unincorporated Na¹²⁵I.

  • Assessment of Incorporation and Specific Activity: Determine the radiochemical purity and specific activity of the purified ¹²⁵I-Astressin using appropriate methods, such as trichloroacetic acid (TCA) precipitation and gamma counting.

Part 2: CRF Receptor Competition Binding Assay

This protocol describes a competitive binding assay using membranes from cells expressing CRF receptors and ¹²⁵I-Astressin as the radioligand.

Materials:

  • Cell membranes expressing CRF1 or CRF2 receptors

  • ¹²⁵I-Astressin (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Test compounds (for determining Ki)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4)[6]

  • Wash Buffer (e.g., ice-cold Assay Buffer)

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold for filtration

  • Scintillation counter or gamma counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, ¹²⁵I-Astressin, and cell membranes.

    • Non-specific Binding: Assay buffer, ¹²⁵I-Astressin, a high concentration of unlabeled this compound (e.g., 1 µM), and cell membranes.

    • Competitive Binding: Assay buffer, ¹²⁵I-Astressin, varying concentrations of the test compound, and cell membranes.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. The final concentration of ¹²⁵I-Astressin should be at or below its Kd for the receptor.

  • Equilibration: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Terminate the assay by rapid filtration of the contents of the 96-well plate through the glass fiber filter plate using a vacuum manifold.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat and measure the radioactivity retained on each filter using a scintillation or gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of ¹²⁵I-Astressin) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of CRF Receptor Antagonism

CRF_Signaling_Antagonism CRF CRF (Agonist) CRF_Receptor CRF Receptor (CRF1/CRF2) CRF->CRF_Receptor Binds & Activates This compound This compound (Antagonist) This compound->CRF_Receptor Competitively Binds & Blocks G_Protein G-Protein (Gs) CRF_Receptor->G_Protein Activates No_Response Blocked Cellular Response CRF_Receptor->No_Response AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_radiolabeling Part 1: Radiolabeling cluster_binding_assay Part 2: Receptor Binding Assay Peptide_Prep This compound Preparation Iodination Chloramine-T Iodination with ¹²⁵I Peptide_Prep->Iodination Quenching Reaction Quenching Iodination->Quenching Purification Purification (Desalting Column) Quenching->Purification QC Quality Control (Specific Activity) Purification->QC Assay_Setup Assay Plate Setup (Total, NSB, Competition) QC->Assay_Setup Use Radioligand Incubation Incubation with CRF Receptor Membranes Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Gamma Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

References

Safe laboratory handling and disposal procedures for Astressin.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and disposal of Astressin, a potent corticotropin-releasing factor (CRF) receptor antagonist. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the compound, and generating reliable experimental data.

Product Information

PropertyValueReference
Molecular Formula C₁₆₁H₂₆₉N₄₉O₄₂[1]
Molecular Weight 3563.16 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 170809-51-5[1]
Purity ≥95% (HPLC)
Solubility Soluble in sterile water or 0.1% acetic acid.[2]

Safe Handling and Personal Protective Equipment (PPE)

This compound is a peptide and should be handled in a controlled laboratory environment.[3] Standard safe laboratory practices should be followed to avoid contamination and exposure.

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood or a biological safety cabinet, especially when handling the lyophilized powder.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or latex gloves at all times to prevent skin contact.[3]

    • Lab Coat: A clean lab coat should be worn to protect personal clothing.[3]

    • Eye Protection: Use safety glasses or goggles to prevent eye exposure.[3]

  • Hygiene: Avoid inhalation of the powder. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureDurationNotesReference
Lyophilized Powder -20°CShort-term (weeks to months)Store away from heat, light, and moisture.[2][4]
-80°CLong-term (up to 2 years)For optimal stability.[1]
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
-80°CUp to 6 monthsRecommended for long-term solution storage.[1]

Important Considerations:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation of moisture.[2][4]

  • For sequences containing cysteine, methionine, or tryptophan, it is recommended to purge the vial with an inert gas like nitrogen or argon to minimize oxidation.[2]

  • Avoid repeated freeze-thaw cycles as this can degrade the peptide.[2][3] It is best practice to aliquot the stock solution into single-use volumes.

Disposal Procedures

This compound is not classified as a hazardous chemical. However, all chemical waste should be disposed of responsibly in accordance with institutional and local regulations.

  • Unused Solutions: For small quantities of unused this compound solutions, disposal down the sanitary sewer with copious amounts of water is generally acceptable for non-hazardous chemical waste.[5][6][7]

  • Solid Waste: Empty vials and containers that are free of liquid residue can typically be disposed of in the regular trash.[5] It is good practice to deface the label to prevent misidentification.

  • Contaminated Materials: Any materials, such as pipette tips and tubes, that have come into contact with this compound should be disposed of in the appropriate laboratory waste stream.

  • Institutional Guidelines: Always consult and adhere to your institution's specific guidelines for chemical waste disposal.

Experimental Protocols

Preparation of this compound Stock Solution (1 mM)
  • Calculate the required mass: Based on the molecular weight of this compound (3563.16 g/mol ), calculate the mass needed for your desired volume and concentration. For example, for 1 mL of a 1 mM stock solution, you would need 3.56 mg of this compound.

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.

  • Reconstitution: Add the appropriate volume of sterile, distilled water or 0.1% acetic acid to the vial.[2] For a 1 mM stock, dissolve 3.56 mg in 1 mL of solvent.

  • Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term or -80°C for long-term storage.[1]

In Vitro Assay: CRF Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for CRF receptors (CRFR1 and CRFR2).

Materials:

  • Cell membranes prepared from cells expressing either human CRFR1 or CRFR2.

  • Radiolabeled CRF (e.g., [¹²⁵I]-Tyr⁰-CRF).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M) to the appropriate wells.

  • Add 50 µL of radiolabeled CRF at a final concentration equal to its Kd.

  • Add 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value of this compound, which can then be used to calculate its binding affinity (Ki). This compound has a reported high affinity for the pituitary CRF receptor with a Ki of 2 nM.[1]

In Vivo Administration in Rodents

This protocol is a general guideline for the administration of this compound to rats, based on published studies.[1][8]

Materials:

  • This compound.

  • Sterile, apyrogenic water.

  • Phosphate buffer (0.04 M, pH 7.4) containing 0.1% bovine serum albumin (BSA) and 0.01% ascorbic acid.

  • Syringes and needles appropriate for the route of administration.

Procedure:

  • Preparation of Injection Solution:

    • Dissolve the required amount of this compound in a small volume of sterile, apyrogenic water.

    • Adjust the pH to 7.0.

    • Make further dilutions in the phosphate buffer containing BSA and ascorbic acid to the final desired concentration. Doses as low as 30 µg/kg have been shown to be effective.[1]

  • Administration:

    • Intravenous (i.v.) injection: For studies investigating systemic effects, administer the prepared this compound solution via a tail vein or other appropriate vessel.

    • Intracerebroventricular (i.c.v.) injection: For studies targeting central CRF receptors, administer this compound directly into the cerebral ventricles using a stereotaxic apparatus. Doses in the range of 1-10 µg have been used.[8]

  • Post-administration Monitoring: Observe the animals for any behavioral or physiological changes according to the experimental design.

Visualizations

Experimental Workflow

G A Equilibrate Lyophilized this compound B Reconstitute in Sterile Solvent A->B C Aliquot into Single-Use Vials B->C G Store Aliquots at -20°C or -80°C C->G D Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) E Work in a Ventilated Area D->E F Store Lyophilized Powder at -20°C or -80°C F->A Before Use H Dispose of Unused Solution (Follow Institutional Guidelines) G->H I Dispose of Solid Waste (Empty Vials, etc.) H->I

Caption: Workflow for safe handling, preparation, storage, and disposal of this compound.

This compound Mechanism of Action: CRF Receptor Antagonism

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular CRFR CRF Receptor (CRFR1/CRFR2) G_protein G-Protein CRFR->G_protein CRF CRF CRF->CRFR Binds & Activates This compound This compound This compound->CRFR Binds & Blocks AC Adenylate Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., ACTH secretion) PKA->Response IP3_DAG IP₃ / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Response MAPK->Response

Caption: this compound competitively antagonizes CRF receptors, blocking downstream signaling.

References

Troubleshooting & Optimization

Potential off-target effects of Astressin in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of Astressin in in vivo experiments. The guides and FAQs are designed to address specific issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent peptide antagonist of the corticotropin-releasing factor (CRF) receptors. It is a non-selective antagonist, meaning it blocks both CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2).[1][2] Its primary on-target effect is to inhibit the physiological actions induced by CRF and related peptides (urocortins), such as the stress response mediated by the hypothalamic-pituitary-adrenal (HPA) axis.[3]

Q2: Are there known "off-target" effects of this compound?

Currently, there is limited evidence in the scientific literature of this compound binding to receptors other than CRF1 and CRF2. Most of the observed in vivo effects of this compound that might be considered "off-target" by researchers focusing on a specific system (e.g., the central nervous system) are actually due to its on-target antagonism of CRF receptors located in peripheral tissues.[1][4] CRF receptors are widely distributed throughout the body, including in the gastrointestinal tract, cardiovascular system, and on immune cells.[1][4]

Q3: Can this compound administration lead to unexpected cardiovascular effects?

Yes, administration of this compound can influence cardiovascular parameters. This is considered an on-target effect due to the presence of CRF receptors in the cardiovascular system. For example, this compound has been shown to reduce cardiovascular responses induced by other agents that act via CRFergic transmission.[5] Researchers should be aware of these potential effects and consider appropriate cardiovascular monitoring during their in vivo studies.

Q4: Does this compound have an impact on the immune system?

This compound can modulate immune responses. Pretreatment with this compound B, a related compound, has been shown to augment the release of pro-inflammatory cytokines like TNF-α and IL-6 in response to lipopolysaccharide (LPS).[6] This suggests that endogenous CRF has an inhibitory role in the release of these cytokines, which is mediated by both CRF1 and CRF2 receptors.

Q5: I am observing unexpected changes in my animal's gastrointestinal function after this compound administration. Is this a known effect?

Yes, this compound has well-documented effects on gastrointestinal motility. It can block CRF- and stress-induced alterations in gastric and colonic motor function.[7] For example, it can prevent delayed gastric emptying and reduce stress-induced fecal pellet output.[7][8] These effects are mediated by CRF receptors in the gut.

Q6: I administered this compound to CRF-overexpressing mice and observed hair regrowth. Is this an off-target effect?

This is a fascinating and documented on-target effect. In a model of chronic stress using CRF-overexpressing mice that develop alopecia, administration of this compound-B, a long-acting analog of this compound, reversed and prevented hair loss.[9][10] This effect is thought to be mediated by the blockade of both CRF1 and CRF2 receptors in the skin.[9][11] Interestingly, this compound-B did not affect the elevated plasma corticosterone levels in these mice, suggesting a direct peripheral action on the hair follicles.[9][10]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Variability in behavioral response (e.g., in elevated plus-maze). Differences in animal handling, habituation period, or stress levels. This compound's effect is to block CRF-induced anxiety, so baseline anxiety levels are critical.Ensure consistent and gentle animal handling. Standardize the habituation period for all animals before testing.[12][13] Consider including a positive control for anxiety (e.g., a known anxiogenic agent) to validate the model.
Inconsistent effects on gastric emptying. Differences in fasting times, meal composition, or timing of this compound administration.Strictly control the fasting period before the experiment. Use a standardized test meal for all animals. Optimize the timing of this compound administration relative to the meal and/or stressor.
Unexpected changes in blood pressure or heart rate. On-target antagonism of peripheral CRF receptors in the cardiovascular system.Monitor cardiovascular parameters during the experiment. If these effects are confounding, consider using a more selective CRF receptor antagonist if your research question allows, or adjust the dose of this compound.
Altered immune response markers. On-target antagonism of CRF receptors on immune cells.Be aware of the potential for this compound to modulate immune responses. If studying immune function, carefully consider the timing of this compound administration relative to the immune challenge. Include appropriate vehicle controls.
Lack of expected central effects after peripheral administration. This compound is a peptide and has limited ability to cross the blood-brain barrier.For targeting central CRF receptors, intracerebroventricular (ICV) or intracisternal (IC) administration is necessary.[7][14] For peripheral administration, be aware that the observed effects will be primarily mediated by peripheral CRF receptors.[8]

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Potency of this compound and Related Peptides
Compound Receptor Binding Affinity (Ki) Potency (IC50) Reference
This compoundCRF12 nM-[1][2]
This compoundCRF2α1.5 nM-[2]
This compoundCRF2β1 nM-[2]
Astressin2-BCRF1> 500 nM-
Astressin2-BCRF2-1.3 nM
Stressin1CRF11.7 nM-[1]
Stressin1CRF2222 nM-[1]
Table 2: In Vivo Effects of this compound in Rodent Models
Effect Animal Model Dose and Route Observed Effect Reference
Gastric Emptying Rat1, 3, 10 µg (IC)Dose-dependent prevention of CRF-induced delayed gastric emptying.[7]
Colonic Motor Function Rat3, 10 µg (ICV)Blockade of CRF- and stress-induced fecal pellet output.[7]
Anxiety-like Behavior RatNot specifiedReversal of social stress and CRF-induced anxiogenic-like responses in the elevated plus-maze.[15]
Hair Growth CRF-Overexpressing Mouse5 µ g/mouse (IP or SC) for 5 daysReversal and prevention of alopecia.[9][10]
Cardiovascular Response Rat50 nM/rat (into RVLM)Reduction of resistin-induced cardiovascular responses.[5]

Experimental Protocols

Elevated Plus-Maze for Anxiety-Like Behavior

This protocol is adapted from standard procedures for assessing anxiety-like behavior in rodents.[12][13][16][17]

1. Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.

  • A video camera mounted above the maze to record the animal's behavior.

2. Animal Preparation:

  • House the animals in a quiet, temperature- and humidity-controlled room with a 12-hour light/dark cycle.

  • Handle the animals for several days before the experiment to reduce handling stress.

  • On the day of the experiment, allow the animals to acclimate to the testing room for at least 30-60 minutes before the trial.

3. This compound Administration:

  • Prepare this compound solution in a sterile vehicle (e.g., saline).

  • For central administration, use stereotaxic surgery to implant a cannula into the desired brain ventricle (e.g., lateral ventricle for ICV injection). Administer this compound at the desired dose and volume.

  • For peripheral administration, inject this compound intraperitoneally (IP) or subcutaneously (SC) at the desired dose.

  • Administer this compound at a predetermined time before the behavioral test (e.g., 15-30 minutes).

4. Experimental Procedure:

  • Place the animal in the center of the elevated plus-maze, facing one of the enclosed arms.

  • Allow the animal to explore the maze freely for a set period (typically 5 minutes).

  • Record the session using the overhead video camera.

  • After the trial, return the animal to its home cage.

  • Thoroughly clean the maze with an appropriate cleaning solution (e.g., 70% ethanol) between animals to remove any olfactory cues.

5. Data Analysis:

  • Analyze the video recordings to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Gastric Emptying Assay

This protocol is a general guide based on common methods for assessing gastric emptying in rats.[7]

1. Animal Preparation:

  • Fast the animals overnight (12-18 hours) with free access to water.

2. This compound Administration:

  • Administer this compound via the desired route (e.g., intracisternal, IC) at a predetermined time before the test meal.

3. Test Meal Administration:

  • Prepare a non-caloric test meal (e.g., saline with a non-absorbable marker like phenol red).

  • Administer a fixed volume of the test meal to the animal via oral gavage.

4. Sample Collection:

  • At a specific time point after the test meal administration (e.g., 20 minutes), euthanize the animal.

  • Clamp the esophagus and pylorus and carefully dissect out the stomach.

  • Collect the entire stomach contents.

5. Data Analysis:

  • Quantify the amount of the non-absorbable marker remaining in the stomach.

  • Calculate the percentage of gastric emptying using the following formula:

    • % Gastric Emptying = (1 - (Amount of marker in stomach / Total amount of marker administered)) * 100

  • Compare the percentage of gastric emptying between different treatment groups.

Visualizations

CRF Signaling Pathway

CRF_Signaling_Pathway CRF Signaling Pathway and this compound Inhibition Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus stimulates CRF CRF Hypothalamus->CRF releases CRF_Receptor CRF Receptors (CRF1/CRF2) CRF->CRF_Receptor binds to Peripheral_Tissues Peripheral Tissues (Gut, CV System, Immune Cells) CRF->Peripheral_Tissues acts on Pituitary Anterior Pituitary Cellular_Response Cellular Response (e.g., ACTH release, altered ion channel activity) Pituitary->Cellular_Response G_Protein G-Protein Activation CRF_Receptor->G_Protein This compound This compound This compound->CRF_Receptor blocks AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->Cellular_Response phosphorylates targets Peripheral_Response Peripheral Effects (Altered motility, vasodilation, cytokine release) Cellular_Response->Peripheral_Response Peripheral_Tissues->CRF_Receptor

Caption: this compound blocks CRF binding to its receptors, inhibiting downstream signaling.

Experimental Workflow: Elevated Plus-Maze

EPM_Workflow Experimental Workflow for Elevated Plus-Maze with this compound Acclimation Animal Acclimation (several days) Habituation Habituation to Testing Room (30-60 min) Acclimation->Habituation Treatment_Group Treatment Group: This compound Administration (e.g., ICV, IP, SC) Habituation->Treatment_Group Control_Group Control Group: Vehicle Administration Habituation->Control_Group EPM_Test Elevated Plus-Maze Test (5 min duration) Treatment_Group->EPM_Test 15-30 min post-injection Control_Group->EPM_Test 15-30 min post-injection Data_Recording Video Recording of Behavior EPM_Test->Data_Recording Data_Analysis Data Analysis: Time in open/closed arms, Number of entries Data_Recording->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow for assessing this compound's effects on anxiety-like behavior.

References

Astressin Technical Support Center: Troubleshooting Degradation and Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Astressin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and consistent performance of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

For maximal stability, lyophilized this compound should be stored at -20°C or, for longer-term storage, at -80°C in a sealed container with a desiccant.[1] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation, as many peptides are hygroscopic.[1][2]

Q2: What is the recommended procedure for reconstituting this compound?

Before reconstitution, it is good practice to centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1] The choice of solvent depends on the experimental requirements. For most applications, sterile, purified water is a suitable solvent. If solubility is an issue, small amounts of an organic solvent like DMSO can be used, followed by a slow, dropwise addition of the aqueous buffer while stirring.[1]

Q3: How should I store this compound in solution?

Peptides in solution are significantly less stable than in their lyophilized form.[2] For this reason, long-term storage of this compound solutions is not recommended. If storage is necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month, or preferably at -80°C for longer stability.[1] The stock solution should ideally be prepared in a sterile, slightly acidic buffer (pH 5-7).[2]

Q4: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, peptides with similar amino acid compositions are susceptible to several common degradation mechanisms:

  • Oxidation: Amino acid residues such as methionine, cysteine, and tryptophan are prone to oxidation.[1][2] The presence of ascorbic acid in some in vivo formulations of this compound suggests that it is susceptible to oxidation.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation, particularly at neutral or basic pH.

  • Hydrolysis: Peptide bonds can be hydrolyzed, especially at acidic or basic pH, leading to fragmentation of the peptide.

  • Adsorption: Peptides can adsorb to the surfaces of storage vials and labware, leading to a decrease in the effective concentration. The inclusion of bovine serum albumin (BSA) in some in vivo formulations points to the potential for non-specific binding of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected results in vivo. 1. Degradation of this compound in solution: The peptide may have degraded due to improper storage or handling. 2. Adsorption to surfaces: this compound may be adsorbing to the injection syringe or infusion lines. 3. Oxidation: The peptide may have been oxidized during preparation or administration.1. Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment. If a stock solution is used, ensure it has been stored correctly in aliquots at -80°C and for not longer than a month. 2. Include a carrier protein: For in vivo studies, consider including a carrier protein like 0.1% BSA in your formulation to prevent non-specific binding. 3. Add an antioxidant: The addition of an antioxidant such as 0.01% ascorbic acid to the formulation can help prevent oxidation.
Loss of activity in cell culture experiments. 1. Degradation in culture media: Peptides can be degraded by proteases present in serum-containing media or released by cells. 2. Incorrect pH of the final solution: The pH of the working solution may not be optimal for this compound stability.1. Use protease inhibitor cocktails: If using serum-containing media, the addition of a protease inhibitor cocktail may be beneficial. However, ensure it does not interfere with your assay. 2. Optimize pH: Maintain the pH of the stock and working solutions between 5 and 7 for optimal stability.[2]
Precipitation of this compound upon reconstitution or dilution. 1. Poor solubility: The peptide may have poor solubility in the chosen solvent. 2. Aggregation: Hydrophobic interactions can lead to peptide aggregation and precipitation.1. Use an appropriate solvent: If this compound does not dissolve in water, try adding a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer. 2. Sonication: Brief sonication can help to dissolve difficult-to-solubilize peptides.[2]
Variability between different batches of this compound. 1. Differences in purity: The purity of different batches may vary. 2. Incorrect peptide concentration: The actual concentration of the peptide solution may be different from the calculated value due to errors in weighing or reconstitution.1. Perform quality control: It is advisable to perform a quality control check, such as HPLC analysis, on each new batch of this compound to confirm its purity. 2. Accurate quantification: Ensure accurate weighing of the lyophilized powder and precise reconstitution. Consider performing a peptide concentration assay if precise concentration is critical.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Reconstitute the peptide in sterile, purified water to a concentration of 1-10 mg/mL.[2] If solubility is an issue, a small amount of DMSO can be used initially.

  • Gently vortex or sonicate to ensure complete dissolution.

  • Aliquot the stock solution into low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Quality Control of this compound by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.

The purity of the this compound sample can be determined by integrating the peak area of the main peak and expressing it as a percentage of the total peak area.

Visualizations

G cluster_storage Storage cluster_handling Handling cluster_experiment Experiment Lyophilized this compound Lyophilized this compound Equilibrate to RT Equilibrate to RT Lyophilized this compound->Equilibrate to RT -20°C to -80°C This compound Stock Solution This compound Stock Solution Dilute Dilute This compound Stock Solution->Dilute QC (HPLC) QC (HPLC) This compound Stock Solution->QC (HPLC) This compound Working Solution This compound Working Solution In vivo / In vitro Assay In vivo / In vitro Assay This compound Working Solution->In vivo / In vitro Assay Reconstitute Reconstitute Equilibrate to RT->Reconstitute Reconstitute->this compound Stock Solution Dilute->this compound Working Solution QC (HPLC)->Dilute If purity is acceptable

Caption: Experimental workflow for handling this compound.

G CRF CRF CRF Receptor CRF Receptor CRF->CRF Receptor Binds to G-protein G-protein CRF Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Leads to This compound This compound This compound->CRF Receptor Blocks

Caption: this compound's mechanism of action on the CRF signaling pathway.

References

Validation & Comparative

Assessing the Cross-Reactivity of Astressin with Other Neuropeptide Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Astressin, a potent corticotropin-releasing factor (CRF) receptor antagonist, focusing on its cross-reactivity profile with other neuropeptide receptors. Due to the limited availability of public data on this compound's interaction with non-CRF neuropeptide receptors, this document summarizes its known activity on primary targets and presents a comprehensive experimental framework for evaluating its broader selectivity.

Introduction to this compound

This compound is a synthetic peptide antagonist of corticotropin-releasing factor (CRF) receptors.[1][2] It is known to be a potent and non-selective antagonist of the two major CRF receptor subtypes, CRF1 and CRF2, which includes the splice variants CRF2α and CRF2β.[2] These receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and are involved in mediating endocrine, autonomic, and behavioral responses to stress. The therapeutic potential of CRF receptor antagonists is being explored for various stress-related disorders.

Known Receptor Binding Affinity of this compound and Analogs

This compound exhibits high affinity for CRF receptor subtypes. The following table summarizes the reported binding affinities (Ki) of this compound and its related analogs.

CompoundReceptorBinding Affinity (Ki, nM)
This compound CRF12
CRF2α1.5
CRF2β1
This compound B CRF1/CRF2Non-selective antagonist
This compound 2B CRF1>500
CRF21.3

Cross-Reactivity with Other Neuropeptide Receptors: A Data Gap

A thorough review of the scientific literature reveals a lack of publicly available data on the cross-reactivity of this compound with other neuropeptide receptor families, such as those for vasopressin, oxytocin, and neuropeptide Y. While the structural and functional similarities between some neuropeptide receptors could theoretically lead to off-target interactions, specific experimental evidence for this compound is not documented.

Therefore, this guide proposes a comprehensive experimental workflow to systematically assess the cross-reactivity of this compound.

Proposed Experimental Protocols for Cross-Reactivity Assessment

To determine the selectivity profile of this compound, a series of in vitro assays are recommended. These include competitive radioligand binding assays to assess direct binding to various neuropeptide receptors and functional assays to measure any agonist or antagonist activity.

Radioligand Binding Assays

This method will determine if this compound can displace a known radiolabeled ligand from a specific neuropeptide receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of neuropeptide receptors (e.g., Vasopressin V1a, V1b, V2; Oxytocin OT; Neuropeptide Y Y1, Y2).

Materials:

  • Cell membranes prepared from cell lines stably expressing the human recombinant neuropeptide receptor of interest.

  • A specific, high-affinity radioligand for each receptor (e.g., [³H]-Arginine Vasopressin for vasopressin receptors, [³H]-Oxytocin for oxytocin receptors, [¹²⁵I]-Peptide YY for neuropeptide Y receptors).

  • This compound.

  • Assay buffer (specific to each receptor).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration close to its Kd), and varying concentrations of this compound (e.g., from 1 pM to 10 µM). Include control wells with buffer only (total binding) and wells with a high concentration of a known non-labeled ligand for the receptor (non-specific binding).

  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Measurement)

This assay will determine if this compound has any functional effect (agonist or antagonist) on G-protein coupled neuropeptide receptors that signal through the cyclic AMP (cAMP) pathway (e.g., Vasopressin V2 receptor, Neuropeptide Y Y2 receptor).

Objective: To assess the ability of this compound to modulate cAMP production in cells expressing the target neuropeptide receptor.

Materials:

  • Cell lines stably expressing the human recombinant neuropeptide receptor of interest and engineered to report cAMP levels (e.g., using a CRE-luciferase reporter or a FRET-based biosensor).

  • This compound.

  • A known agonist for each receptor.

  • Cell culture medium and reagents.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Luminometer or plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and grow to the desired confluency.

  • Agonist Mode Testing:

    • Treat the cells with varying concentrations of this compound (e.g., from 1 pM to 10 µM).

    • Include a positive control with a known agonist for the receptor.

    • Incubate for a specified time (e.g., 30 minutes).

  • Antagonist Mode Testing:

    • Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of the known agonist (typically its EC50 concentration) to the wells.

    • Incubate for a further specified time.

  • cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's protocol.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the logarithm of the this compound concentration to determine if this compound stimulates cAMP production and calculate its EC50 if applicable.

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine if this compound has an antagonistic effect and calculate its IC50.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay prep Prepare Receptor Membranes incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze_bind Calculate Ki count->analyze_bind plate Plate Receptor-Expressing Cells treat Treat Cells with This compound +/- Agonist plate->treat measure Measure cAMP Levels treat->measure analyze_func Determine EC50/IC50 measure->analyze_func

Caption: Proposed experimental workflow for assessing this compound's cross-reactivity.

Signaling_Pathway Ligand Neuropeptide (e.g., Vasopressin) Receptor GPCR (e.g., V2 Receptor) Ligand->Receptor Activates G_Protein G-Protein (Gs) Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response This compound This compound This compound->Receptor Potential Inhibition?

Caption: Gs-coupled GPCR signaling pathway for functional assay assessment.

Conclusion

While this compound is a well-characterized antagonist of CRF receptors, its selectivity profile against other neuropeptide receptors remains to be fully elucidated. The experimental framework proposed in this guide provides a robust methodology for researchers to systematically assess the cross-reactivity of this compound. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for the development of highly selective therapeutic agents. The resulting data will be invaluable for drug development professionals in making informed decisions regarding the progression of this compound and related compounds in clinical settings.

References

A Comparative Guide to the In-Vivo Efficacy of Astressin, Astressin-B, and Astressin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vivo comparison of three peptidic corticotropin-releasing factor (CRF) receptor antagonists: Astressin, this compound-B, and this compound C. These compounds are critical tools in elucidating the physiological roles of the CRF system and hold therapeutic potential for stress-related disorders. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes relevant biological pathways to aid in the selection of the most appropriate antagonist for specific research needs.

Introduction to this compound and its Analogues

This compound, this compound-B, and this compound C are all potent antagonists of CRF receptors, primarily CRF1 and CRF2, which are key mediators of the stress response. This compound was the first-generation antagonist in this family, with this compound-B and this compound C being subsequently developed with modifications to enhance potency and duration of action. These antagonists are invaluable for investigating the roles of CRF in the central nervous system and peripheral tissues, including their involvement in anxiety, depression, irritable bowel syndrome, and other stress-related pathologies.

Comparative In-Vivo Efficacy

The in-vivo efficacy of these antagonists has been evaluated in various animal models, assessing their ability to block CRF-induced physiological responses. Key parameters of comparison include their impact on the hypothalamic-pituitary-adrenal (HPA) axis, gastrointestinal motility, and behavioral responses to stress.

Inhibition of ACTH Secretion

A primary measure of a CRF antagonist's efficacy is its ability to block stress-induced adrenocorticotropic hormone (ACTH) release from the pituitary.

CompoundAnimal ModelDoseRoute of AdministrationDuration of ActionReference
This compound Adrenalectomized Rats30 µg/kg and 100 µg/kgIntravenous (i.v.)Significant decrease in ACTH at 45 and 90 minutes, respectively[1]
This compound-B Adrenalectomized Rats25 µ g/rat Intravenous (i.v.)> 4 hours[2]
Adrenalectomized Rats100 µ g/rat Subcutaneous (s.c.)> 24 hours[2]
This compound C Adrenalectomized Rats1.0 mgSubcutaneous (s.c.)> 7 days[3]

Key Finding: this compound-B demonstrates a significantly longer duration of action compared to this compound, particularly when administered subcutaneously.[2] this compound C exhibits a remarkably prolonged effect, inhibiting ACTH release for over a week with a single subcutaneous dose.[3]

Effects on Gastric Emptying

CRF is known to delay gastric emptying, an effect that can be reversed by CRF antagonists.

CompoundAnimal ModelEffectReference
This compound RatsBlocks delayed gastric emptying[4]
This compound-B RatsNot explicitly stated in the provided results, but implied to be effective in reversing CRF-induced effects.
This compound C RatsIndicated to have a long-lasting antagonistic effect on urocortin 2-induced delayed gastric emptying.[3]

Key Finding: Both this compound and this compound C are effective in blocking CRF-mediated delays in gastric emptying. The prolonged action of this compound C suggests its potential for treating chronic stress-related gastrointestinal disorders.[3][4]

Neurobehavioral and Other In-Vivo Effects

The this compound family of antagonists has been investigated in various other in-vivo models, revealing a range of biological activities.

CompoundAnimal ModelIn-Vivo EffectKey FindingsReference
This compound Infant RatsAntagonism of CRH-induced seizuresAt 10 µg, prevented seizures in 2/12 rats and delayed onset in others.[5] Potency in this CNS model was not substantially higher than older antagonists.[5][5]
This compound-B CRF Over-Expressing MiceReversal and prevention of alopecia5 daily injections of 5 µ g/mouse induced hair regrowth.[6] Action likely involves blockade of both CRF1 and CRF2 receptors.[6][6]
This compound C RatsBlockade of stress-related visceral painA single subcutaneous injection of 1000 µg/kg prevented stress-induced visceral hyperalgesia for up to 5-7 days.[7][8][7][8]

Signaling Pathways

This compound, this compound-B, and this compound C exert their effects by competitively binding to CRF receptors, thereby blocking the downstream signaling cascades initiated by endogenous CRF. The primary signaling pathway involves G-protein-coupled receptors, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).

CRF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CRF CRF CRF_R CRF Receptor (CRF1/CRF2) CRF->CRF_R Binds G_Protein G-Protein (Gs) CRF_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., POMC) CREB->Gene_Expression Regulates This compound This compound / this compound-B / this compound C This compound->CRF_R Blocks

Caption: CRF Receptor Signaling Pathway and Antagonist Action.

Experimental Workflows and Methodologies

The following sections detail the experimental protocols for key in-vivo studies cited in this guide.

Inhibition of ACTH Secretion in Adrenalectomized Rats

Objective: To determine the potency and duration of action of CRF antagonists in blocking ACTH release.

Experimental Workflow:

ACTH_Inhibition_Workflow Animal_Prep Adrenalectomized Male Sprague-Dawley Rats Antagonist_Admin Administer this compound, This compound-B, or this compound C (i.v. or s.c.) Animal_Prep->Antagonist_Admin Blood_Sampling Collect Blood Samples at Various Time Points Antagonist_Admin->Blood_Sampling ACTH_Measurement Measure Plasma ACTH Levels (Radioimmunoassay) Blood_Sampling->ACTH_Measurement Data_Analysis Analyze Data to Determine Inhibition and Duration of Action ACTH_Measurement->Data_Analysis

Caption: Workflow for Assessing ACTH Inhibition.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are adrenalectomized to remove the negative feedback of endogenous corticosteroids on ACTH secretion.

  • Antagonist Administration: Animals are administered with this compound, this compound-B, or this compound C via intravenous (i.v.) or subcutaneous (s.c.) injection at specified doses.

  • Blood Collection: Blood samples are collected at predetermined time points post-antagonist administration.

  • ACTH Measurement: Plasma ACTH concentrations are quantified using a specific radioimmunoassay.

  • Data Analysis: The percentage of ACTH inhibition and the duration of the effect are calculated by comparing the ACTH levels in antagonist-treated animals to vehicle-treated controls.

Reversal of Alopecia in CRF Over-Expressing Mice

Objective: To evaluate the efficacy of this compound-B in a model of chronic stress-induced hair loss.

Experimental Workflow:

Alopecia_Reversal_Workflow Animal_Model CRF Over-Expressing (CRF-OE) Mice with Alopecia Treatment Daily Injections of this compound-B (5 µg/mouse) for 5 days Animal_Model->Treatment Observation Monitor for Hair Regrowth and Pigmentation Treatment->Observation Histology Histological Examination of Skin and Hair Follicles Observation->Histology Analysis Assess Hair Growth Score and Follicle Phase Histology->Analysis

Caption: Workflow for Alopecia Reversal Study.

Methodology:

  • Animal Model: Genetically modified mice that over-express CRF are used, as they develop alopecia, a phenotype associated with chronic stress.[6]

  • Treatment Protocol: Alopecic CRF-OE mice receive daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections of this compound-B (5 µ g/mouse ) for 5 consecutive days.[6]

  • Observation and Scoring: The mice are observed for signs of hair regrowth and changes in skin pigmentation over several weeks. Hair growth is quantified using a scoring system.

  • Histological Analysis: Skin biopsies are taken for histological examination to assess the state of the hair follicles (e.g., transition from telogen to anagen phase).[6]

Conclusion

The available in-vivo data clearly demonstrates that this compound-B and this compound C offer significant advantages over the parent compound, this compound, in terms of potency and, most notably, duration of action. This compound-B has a prolonged effect on ACTH secretion and has shown remarkable efficacy in a model of chronic stress-induced alopecia.[2][6] this compound C stands out for its exceptionally long-lasting effects, making it a valuable tool for studies requiring sustained CRF receptor blockade, such as in models of chronic visceral pain.[3][7][8]

The choice between these antagonists will ultimately depend on the specific requirements of the research. For acute studies, this compound may be sufficient. For investigations requiring prolonged receptor blockade, this compound-B and particularly this compound C are superior choices. This guide provides a foundational dataset to inform such decisions, though researchers are encouraged to consult the primary literature for more detailed information.

References

Unveiling the Potency of Astressin: A Comparative Analysis of In Vitro Binding and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the correlation between a compound's in vitro binding affinity and its in vivo potency is paramount. This guide provides an objective comparison of Astressin, a potent corticotropin-releasing factor (CRF) antagonist, with other key alternatives. Supported by experimental data, detailed protocols, and visual workflows, this analysis serves as a critical resource for evaluating CRF antagonists in preclinical research.

This compound is a non-selective peptide antagonist of corticotropin-releasing factor receptors (CRFR1 and CRFR2), playing a crucial role in mitigating the physiological responses to stress.[1][2] Its primary mechanism of action involves the reduction of adrenocorticotropic hormone (ACTH) and cortisol synthesis.[1] The efficacy of this compound and its analogs is intrinsically linked to their binding affinity for CRF receptors and their stability in biological systems. Generally, higher in vitro binding affinity and greater resistance to biodegradation translate to more potent and prolonged in vivo effects.[2]

Comparative In Vitro Binding Affinity

The binding affinity of this compound and its counterparts to CRF receptors is a key determinant of their biological activity. The following table summarizes the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) values for these compounds at CRF1 and CRF2 receptors.

CompoundCRF1 Receptor Ki (nM)CRF2α Receptor Ki (nM)CRF2β Receptor Ki (nM)CRF1 Receptor IC50 (nM)CRF2 Receptor IC50 (nM)
This compound 2[3]1.5[3]1[3]2.4[4]-
This compound-B -----
Astressin2-B >500[5]---1.3[5]
α-helical CRF(9-41) 17 (human)[6]5 (rat)[6]0.97 (mouse)[6]--
[D-Phe]CRF(12-41) -----

Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available from the searched sources.

In Vivo Potency: Inhibition of ACTH Secretion

The in vivo potency of CRF antagonists is often evaluated by their ability to inhibit the secretion of ACTH in response to stress or direct CRF administration. This compound has demonstrated significant potency in reducing ACTH secretion in various animal models.[2][7]

CompoundAnimal ModelAdministration RoutePotency/EfficacyDuration of Action
This compound Stressed or adrenalectomized ratsIntravenous (i.v.)Significantly more potent than previously tested antagonists in reducing ACTH secretion.[2][8]-
This compound-B Adrenalectomized ratsIntravenous (i.v.)-> 4 hours inhibition of ACTH secretion at 25 µ g/rat .[5]
α-helical CRF(9-41) RatsIntracerebroventricular (i.c.v.)Antagonist:agonist ratio of 3000:1 required for total blockade of CRF-induced ACTH elevation.[2]-
[D-Phe]CRF(12-41) RatsIntracerebroventricular (i.c.v.)5 times more potent than α-helical CRF(9-41) in reducing CRF-induced locomotor activity.[4]> 1.5 hours[4]

Note: Potency can be influenced by the specific experimental model and conditions.

Experimental Protocols

In Vitro Radioligand Binding Assay for CRF Receptors

This protocol outlines the determination of a compound's binding affinity for CRF receptors through competitive displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize rat cortical tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 32,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquots are stored at -70°C.[1]

2. Competition Binding Assay:

  • In a 96-well plate, add the membrane preparation (25 μl/well), a constant concentration of a radioligand (e.g., 150 pM [125I]ovine-CRF), and increasing concentrations of the unlabeled competitor compound (e.g., this compound or other antagonists).[1]

  • The total assay volume is brought to 100-250 μl with assay buffer.

  • Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 21°C or 30°C) with gentle agitation.[1][9]

  • To determine non-specific binding, a high concentration of a known CRF receptor ligand (e.g., 0.5 µM Sauvagine) is used.[4]

3. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B or GF/C), pre-treated with a substance like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[1][9]

  • Wash the filters multiple times with ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100) to remove unbound radioligand.[1]

4. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value of the competitor compound.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo ACTH Secretion Inhibition Assay

This protocol describes the in vivo evaluation of a CRF antagonist's ability to suppress ACTH release.

1. Animal Model and Preparation:

  • Use adult male rats (e.g., Sprague-Dawley).

  • For some studies, adrenalectomized rats are used to eliminate the negative feedback of corticosteroids on ACTH secretion.[2]

  • House the animals under controlled conditions with a regular light-dark cycle and access to food and water ad libitum.

2. Drug Administration:

  • Administer the CRF antagonist (e.g., this compound) via the desired route, such as intravenous (i.v.) or intracerebroventricular (i.c.v.) injection.[2][7]

  • A vehicle control group receives the same volume of the vehicle solution.

3. Induction of ACTH Secretion:

  • To stimulate ACTH release, expose the animals to a stressor (e.g., ether stress) or administer a CRF agonist (e.g., ovine CRF) at a specific time point after the antagonist administration.[2]

4. Blood Sampling:

  • Collect blood samples at predetermined time points before and after antagonist and/or stimulant administration.

  • Samples are typically collected from a catheterized jugular vein to allow for repeated, stress-free sampling.

  • Collect the blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor (e.g., aprotinin) to prevent ACTH degradation.

5. ACTH Measurement:

  • Centrifuge the blood samples to separate the plasma.

  • Measure the plasma ACTH concentration using a validated method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[10]

6. Data Analysis:

  • Compare the ACTH levels in the antagonist-treated groups to the control groups.

  • The potency of the antagonist can be expressed as the dose required to produce a 50% inhibition of the ACTH response (ED50).

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the CRF signaling pathway and the experimental workflows.

CRF_Signaling_Pathway Hypothalamus Hypothalamus (Stress) CRF CRF Hypothalamus->CRF releases Pituitary Anterior Pituitary CRF->Pituitary CRFR1 CRF1 Receptor CRF->CRFR1 binds to ACTH ACTH CRFR1->ACTH stimulates release of Adrenal_Gland Adrenal Gland ACTH->Adrenal_Gland stimulates Cortisol Cortisol Adrenal_Gland->Cortisol releases Cortisol->Hypothalamus negative feedback Cortisol->Pituitary negative feedback This compound This compound (Antagonist) This compound->CRFR1 blocks

Caption: CRF Signaling Pathway and the Action of this compound.

In_Vitro_Binding_Assay_Workflow start Start prep Membrane Preparation start->prep assay Competition Binding Assay prep->assay incubation Incubation assay->incubation filtration Filtration & Separation incubation->filtration counting Radioactivity Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: In Vitro Radioligand Binding Assay Workflow.

In_Vivo_Potency_Assay_Workflow start Start animal_prep Animal Model Preparation start->animal_prep drug_admin Antagonist Administration animal_prep->drug_admin acth_stim ACTH Secretion Stimulation drug_admin->acth_stim blood_sample Blood Sampling acth_stim->blood_sample acth_measure Plasma ACTH Measurement blood_sample->acth_measure analysis Data Analysis (Potency) acth_measure->analysis end End analysis->end

Caption: In Vivo ACTH Inhibition Assay Workflow.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Astressin

Author: BenchChem Technical Support Team. Date: November 2025

Astressin, like other bioactive peptides, should be treated as chemical waste and handled in accordance with institutional and local regulations for hazardous materials.[1] The primary recommended method of disposal is through a licensed chemical waste management service, which typically involves incineration or other approved chemical treatment methods.

Key Disposal Principles

Adherence to the following principles is essential for the safe disposal of this compound:

  • Segregation: Keep this compound waste separate from other types of laboratory waste.[2] This includes segregating solid and liquid forms of the waste.

  • Labeling: All waste containers must be clearly and accurately labeled as containing this compound waste.

  • Containment: Use containers that are compatible with chemical waste, ensuring they are leak-proof and can be tightly sealed.[2]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3][4]

  • Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's environmental health and safety department or a certified hazardous waste disposal contractor.[1]

Quantitative Data on this compound

For informational purposes, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight3563.16 g/mol
AppearanceWhite to off-white solid
Purity≥90% (HPLC)
Storage (Lyophilized)-20°C to -80°C
Storage (in Solution)Short-term at -20°C; avoid repeated freeze-thaw cycles

Experimental Protocols: Handling and Preparation for Disposal

While no specific deactivation protocols for this compound are documented, the following steps outline the general procedure for preparing this compound waste for disposal:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Solid Waste:

    • Collect unused lyophilized this compound, contaminated vials, and other solid materials (e.g., weighing paper, pipette tips) in a designated, compatible, and clearly labeled solid chemical waste container.

    • Ensure the container is kept securely sealed when not in use.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, compatible, and clearly labeled liquid chemical waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's guidelines.

    • Due to its bioactive nature, pH neutralization is not a recommended method of disposal for this compound without specific institutional guidance.

  • Empty Containers:

    • "Empty" containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed. The rinsate must be collected and treated as hazardous waste.[5] Given the potency of this compound, it is prudent to dispose of the unrinsed empty container as chemical waste.

This compound Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

AstressinDisposal cluster_lab Laboratory Operations cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Waste Management start This compound Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Place in Labeled Solid Chemical Waste Container segregate->solid_container liquid_container Place in Labeled Liquid Chemical Waste Container segregate->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Schedule Waste Pickup with Environmental Health & Safety storage->pickup transport Transport by Licensed Hazardous Waste Contractor pickup->transport end Final Disposal (e.g., Incineration) transport->end

This compound Disposal Workflow Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.